3-Methyl-2-phenylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVACLAZDFXWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350108 | |
| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43071-45-0 | |
| Record name | 3-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43071-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Quinoline-4-Carboxylic Acid Core: A Scaffolding for Diverse Pharmacological Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. First identified in coal tar in the 19th century, the quinoline ring system has been the subject of extensive synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of quinoline-4-carboxylic acid derivatives. It details their progression from foundational synthetic methodologies to their establishment as potent agents in treating a spectrum of diseases, from infectious diseases to cancer. This document serves as a vital resource, offering detailed experimental protocols, consolidated quantitative biological data, and visual representations of key signaling pathways and experimental workflows to aid professionals in drug discovery and development.
Historical Milestones in the Discovery and Development
The journey of quinoline-s-carboxylic acid derivatives began with the isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834.[2] However, it was the development of targeted synthetic methods that unlocked the therapeutic potential of this chemical class. Two classical name reactions, the Doebner and Pfitzinger reactions, have been instrumental in accessing this core structure.[1][2]
The Doebner reaction , first reported by Oscar Doebner in 1887, involves the condensation of an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids.[3] The Pfitzinger reaction , discovered by Wilhelm Pfitzinger in 1886, utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][4]
A significant breakthrough in the application of quinoline derivatives as therapeutic agents came from an unexpected observation during the synthesis of the antimalarial drug chloroquine in the late 1950s. Researchers at Sterling Drug isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial properties.[5] This discovery served as the lead for the development of the quinolone class of antibacterials, with nalidixic acid being a notable early example.[5]
Synthetic Methodologies: Experimental Protocols
The synthesis of quinoline-4-carboxylic acid derivatives is primarily achieved through the Doebner and Pfitzinger reactions. Modern adaptations often employ microwave irradiation and green chemistry principles to improve yields and reduce reaction times.[2][5]
Doebner Reaction: General Protocol
This protocol describes a modified Doebner reaction for the synthesis of substituted quinoline-4-carboxylic acids.[6]
Materials:
-
Substituted aniline (1.8 mmol)
-
Substituted aldehyde (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
Acetonitrile (MeCN)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by appropriate methods such as recrystallization or column chromatography.
Pfitzinger Reaction: General Protocol
This protocol provides a general method for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.[1][7]
Materials:
-
Isatin (or substituted isatin) (0.07 mol)
-
Carbonyl compound (e.g., ketone or aldehyde) (0.07 mol)
-
Potassium hydroxide (KOH) (0.2 mol)
-
Ethanol (95% or absolute) (25 mL)
-
Water
-
Diethyl ether
-
Acetic acid or dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).
-
Add isatin (0.07 mol) to the solution and stir.
-
Add the carbonyl compound (0.07 mol) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, distill off the majority of the solvent.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with acetic acid or dilute hydrochloric acid until precipitation of the product is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data on Biological Activities
Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data for their antibacterial, antimalarial, and anticancer properties.
Table 1: Antibacterial Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |
| 5a₄ | Staphylococcus aureus | 64 | [2] |
| 5a₇ | Escherichia coli | 128 | [2] |
| 1 | MRSA | 15.62 | [8] |
| 3 | MDR E. coli | 7.81 | [8] |
| 15 | S. aureus | 0.8 µM | [9] |
| 15 | B. cereus | 0.8 µM | [9] |
| 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [9] |
| 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [9] |
| 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [9] |
| 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [9] |
| 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [9] |
| 41 | M. tuberculosis H37Rv | 1.8 µM | [9] |
| 42 | M. tuberculosis H37Rv | 0.3 µM | [9] |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant.
Table 2: Antimalarial Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Plasmodium falciparum Strain(s) | IC₅₀ | Reference |
| 1 | 3D7 | 120 nM | [10] |
| 24 | Not specified | 0.15 µM | [10] |
| 25 | Not specified | 70 nM | [10] |
| 27 | Not specified | 4 nM | [11] |
| 64 | Not specified | 0.12 µM/mL | [5] |
| 17 | CQR PfW2 | 0.097 ± 0.006 µM | [5] |
| 46 | Not specified | 0.036 µg/mL | [5] |
| 154 | CQR | 0.10 µM/mL | [5] |
| 189 | CQS Pf3D7 | 0.121 ± 0.033 µM | [5] |
| 189 | CQR PfW2 | 0.070 ± 0.019 µM | [5] |
| DDD107498 | Sensitive and Multidrug-resistant | ≤ 0.0029 µM | [12] |
IC₅₀: Half-maximal inhibitory concentration; CQR: Chloroquine-resistant; CQS: Chloroquine-sensitive.
Table 3: Anticancer Activity and Enzyme Inhibition by Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Cell Line | IC₅₀ | Reference |
| P6 | SIRT3 Inhibition | 7.2 µM | [13] |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | [13] |
| Compound 41 | DHODH Inhibition | 9.71 ± 1.4 nM | [14] |
| Compound 43 | DHODH Inhibition | 26.2 ± 1.8 nM | [14] |
| Compound 46 | DHODH Inhibition | 28.3 ± 3.3 nM | [14] |
| D28 | HDAC3 Inhibition | 24.45 µM | [15][16] |
| Kynurenic acid | MCF7 (Breast) | Not specified (Significant growth inhibition) | [3][17] |
| Quinoline-2-carboxylic acid | HELA (Cervical) | Not specified (Significant cytotoxicity) | [3][17] |
IC₅₀: Half-maximal inhibitory concentration; SIRT3: Sirtuin 3; DHODH: Dihydroorotate dehydrogenase; HDAC3: Histone deacetylase 3.
Mechanisms of Action and Signaling Pathways
The diverse biological effects of quinoline-4-carboxylic acid derivatives are a result of their interaction with various cellular targets. Key mechanisms of action include the inhibition of enzymes crucial for pathogen survival and cancer cell proliferation.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[14][18] Inhibition of DHODH leads to pyrimidine depletion, thereby halting the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[14] Certain quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[14]
Inhibition of Histone Deacetylases (HDACs)
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[15][16] Aberrant HDAC activity is often observed in cancer. Quinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[15][16][19][20]
Experimental Workflows
The discovery and development of novel quinoline-4-carboxylic acid derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
General Synthesis and Evaluation Workflow
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[21][22][23]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (quinoline-4-carboxylic acid derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting cell viability against the compound concentration.
Conclusion
The quinoline-4-carboxylic acid scaffold remains a highly versatile and fruitful platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the potential for diverse functionalization, allows for the generation of extensive compound libraries for screening against a multitude of diseases. The historical context, detailed synthetic and biological evaluation protocols, and consolidated data presented in this guide provide a robust foundation for researchers and drug development professionals to explore and exploit the full therapeutic potential of this important class of molecules. Future efforts in this field will likely focus on the development of derivatives with enhanced target specificity, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes its potential biological signaling pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 263.29 g/mol | [1] |
| Boiling Point | 443.2 °C at 760 mmHg | [1] |
| Flash Point | 221.8 °C | [1] |
| Predicted XLogP3 | 3.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols: Synthesis of Quinoline-4-Carboxylic Acids
The synthesis of this compound can be achieved through established methods for quinoline synthesis, primarily the Doebner and Pfitzinger reactions. While a specific detailed protocol for this exact molecule is not extensively documented, the following are generalized experimental procedures that can be adapted.
Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of this compound, the likely reactants would be aniline, benzaldehyde, and ethyl pyruvate (or a similar propiophenone derivative to introduce the methyl group at the 3-position).
General Procedure:
-
A mixture of the aniline derivative, benzaldehyde, and the active methylene compound (e.g., ethyl pyruvate) is heated, often in a solvent like ethanol.
-
The reaction is typically catalyzed by an acid, such as hydrochloric acid or trifluoroacetic acid.[3]
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, utilizing isatin or a substituted isatin and a carbonyl compound containing an α-methylene group.[4] To obtain the desired 3-methyl substitution, a propiophenone derivative would be used as the carbonyl component.
General Procedure:
-
Isatin is hydrolyzed in a basic solution (e.g., aqueous potassium hydroxide) to form the potassium salt of isatinic acid.
-
The carbonyl compound (e.g., propiophenone) is added to the reaction mixture.
-
The mixture is heated to reflux for several hours.
-
After cooling, the solution is acidified (e.g., with acetic acid or hydrochloric acid) to precipitate the quinoline-4-carboxylic acid.
-
The crude product is collected by filtration and purified by recrystallization.
The following diagram illustrates a general workflow for the synthesis and purification of quinoline-4-carboxylic acids.
Potential Biological Activities and Signaling Pathways
Derivatives of 2-phenylquinoline-4-carboxylic acid have shown promise in two key areas of drug development: as antibacterial agents and as histone deacetylase (HDAC) inhibitors.[1][3]
Antibacterial Activity: Inhibition of DNA Gyrase
Quinolone compounds are known to exert their antibacterial effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.
The proposed mechanism involves the stabilization of the enzyme-DNA complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks.
The following diagram illustrates the proposed mechanism of action for quinolone-based antibacterial agents.
Anticancer Potential: Histone Deacetylase (HDAC) Inhibition
Recent studies have explored 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs).[1][4][5][6][7] HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 2-phenylquinoline-4-carboxylic acid moiety can serve as a scaffold for the cap group.[1][4]
The signaling pathway affected by HDAC inhibition is complex, but a simplified representation is shown below.
References
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 2. PubChemLite - this compound (C17H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
A comprehensive analysis of the synthesis, computational characterization, and biological activities of quinoline-4-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a foundational resource for exploring this versatile chemical scaffold.
The quinoline-4-carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide delves into the quantum chemical studies of these derivatives, offering a detailed examination of their synthesis, theoretical underpinnings, and biological significance. By integrating experimental protocols with computational data, this document aims to provide a holistic understanding of this important class of molecules and facilitate the rational design of novel therapeutic agents.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through well-established named reactions, primarily the Doebner and Pfitzinger reactions. These methods offer versatility in introducing a variety of substituents onto the quinoline ring system, allowing for the fine-tuning of physicochemical and pharmacological properties.
The Doebner Reaction
The Doebner reaction provides a straightforward route to 2-substituted quinoline-4-carboxylic acids by condensing an aniline, an aldehyde, and pyruvic acid.[1]
Experimental Protocol: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid [1]
-
Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 2-phenyl-quinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Pfitzinger Reaction
The Pfitzinger reaction offers an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2] This method is particularly useful for preparing quinolines with substitution at the 2- and 3-positions.
Experimental Protocol: General Pfitzinger Reaction [2]
-
Reactant Mixture: To a solution of an appropriate isatin (1 equivalent) and a carbonyl compound (1.1 equivalents) in ethanol, add an aqueous solution of potassium hydroxide (3 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 12-48 hours.
-
Acidification: After cooling to room temperature, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filtration and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Spectroscopic and Computational Characterization
A thorough characterization of synthesized quinoline-4-carboxylic acid derivatives is essential to confirm their chemical structures and to understand their electronic properties. This is achieved through a combination of experimental spectroscopic techniques and theoretical quantum chemical calculations.
Experimental Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Key signals to identify include the carboxylic acid proton (typically a broad singlet between δ 12-14 ppm) and the aromatic protons of the quinoline core.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. The carbonyl carbon of the carboxylic acid is a characteristic signal typically found in the δ 165-175 ppm region.
Mass Spectrometry (MS) [3]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI) to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules.[4][5][6]
Methodology for DFT Calculations [4][5][6]
-
Software: Calculations are typically performed using software packages such as Gaussian.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method.
-
Basis Set: A basis set such as 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.
-
Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Electronic Properties: Key quantum chemical descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative quinoline-4-carboxylic acid derivatives from various studies, including biological activity and calculated quantum chemical parameters.
Table 1: Biological Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Biological Activity | Target/Assay | IC₅₀ / MIC (µM) | Reference |
| Anticancer Activity | ||||
| Compound 3j | Cytotoxicity | MCF-7 breast cancer cells | - (82.9% growth reduction) | [7] |
| Molecule P6 | SIRT3 Inhibition | Enzyme assay | 7.2 | [8] |
| Molecule D28 | HDAC3 Inhibition | Enzyme assay | 24.45 | [9] |
| Antibacterial Activity | ||||
| Compound 5a4 | Antibacterial | Staphylococcus aureus | 64 | [1] |
| Compound 5a7 | Antibacterial | Escherichia coli | 128 | [1] |
| Anti-inflammatory Activity | ||||
| Quinoline-4-carboxylic acid | Anti-inflammatory | LPS-induced inflammation in RAW264.7 macrophages | Not specified | [10] |
Table 2: Calculated Quantum Chemical Parameters for Selected Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 8-hydroxy-2-methyl quinoline | - | - | - | [4] |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | - | - | [4] |
Signaling Pathways and Mechanisms of Action
Quantum chemical studies, in conjunction with experimental biological assays, have shed light on the mechanisms through which quinoline-4-carboxylic acid derivatives exert their therapeutic effects. These often involve interactions with specific enzymes and signaling pathways crucial for disease progression.
Anticancer Mechanisms
The anticancer activity of quinoline-4-carboxylic acid derivatives has been attributed to several mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Histone Deacetylase (HDAC) Inhibition: Certain derivatives have been identified as inhibitors of HDACs, particularly HDAC3.[9] HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
-
Sirtuin (SIRT) Inhibition: Selective inhibition of sirtuins, a class of NAD⁺-dependent deacetylases, is another promising anticancer strategy. Some derivatives have shown selective inhibitory activity against SIRT3.[8][11]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition by quinoline-4-carboxylic acid analogues can deplete the nucleotide pool required for DNA replication and cell proliferation.[2]
-
Induction of Cell Cycle Arrest and Apoptosis: Mechanistic studies have revealed that some derivatives can induce cell cycle arrest, for example at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[9]
Anti-inflammatory Mechanisms
The anti-inflammatory properties of quinoline-4-carboxylic acid derivatives are often linked to their ability to modulate key inflammatory signaling pathways.
-
Cyclooxygenase (COX) Inhibition: Some derivatives containing a carboxylic acid moiety have been shown to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[12]
-
NF-κB Pathway Inhibition: Quinoline-4-carboxylic acid has been suggested to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory cytokines and mediators.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical studies of quinoline-4-carboxylic acid derivatives, encompassing their synthesis, characterization, and biological evaluation. The integration of experimental protocols with computational data highlights the synergy between these approaches in modern drug discovery. The versatility of the quinoline-4-carboxylic acid scaffold, coupled with a growing understanding of its structure-activity relationships and mechanisms of action, positions it as a highly promising platform for the development of novel therapeutics to address a range of diseases, including cancer and inflammatory disorders. Further exploration of this chemical space, guided by the principles of computational chemistry and rational drug design, is poised to unlock new and effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 3-Methyl-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. The following table summarizes the available data for 3-Methyl-2-phenylquinoline-4-carboxylic acid.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₃NO₂ | Sigma-Aldrich[1] |
| CAS Number | 43071-45-0 | Sigma-Aldrich[1] |
| Melting Point | 299 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 443.2±33.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.248±0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 0.97±0.10 | ChemicalBook[2] |
The high melting point suggests strong intermolecular forces in the solid state, which may indicate that a significant amount of energy is required to break the crystal lattice, potentially leading to lower solubility in many solvents. The predicted pKa indicates that this compound is a weak acid.
Factors Influencing Solubility
The solubility of quinoline derivatives, including this compound, is influenced by several factors:
-
pH: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In aqueous solutions with a pH above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.
-
Ionic Strength: The presence of salts in the solution can affect solubility, a phenomenon known as the "salting-out" effect, which can be particularly relevant for ionizable organic compounds like this one.[3]
-
Co-solvents: The use of water-miscible organic solvents, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of hydrophobic compounds.[4]
-
Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this effect can vary.
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is important to ensure that the agitation is sufficient to keep the solid suspended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Quantification:
-
Calculate the solubility of the compound in each solvent system based on the measured concentration and the dilution factor.
-
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways for this compound have been documented, quinoline-4-carboxylic acid derivatives are known to exhibit a range of biological activities, including acting as inhibitors of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.
The following diagram provides a generalized representation of the signaling pathway involving HDAC inhibition.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While quantitative solubility data is not currently available, the provided physicochemical properties and detailed experimental protocols offer a robust framework for determining this crucial parameter. The exploration of potential biological activities, such as HDAC inhibition, highlights the therapeutic potential of this class of compounds and provides context for further investigation. The methodologies and information presented herein are intended to facilitate and guide future research and development efforts involving this compound.
References
- 1. 3-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 43071-45-0 [amp.chemicalbook.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
A Comprehensive Technical Guide on the Spectral Data of 3-Methyl-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 3-Methyl-2-phenylquinoline-4-carboxylic acid (C₁₇H₁₃NO₂), a quinoline derivative of interest in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
¹H NMR (Nuclear Magnetic Resonance) Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented here was acquired in DMSO-d₆ at 500 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 12.51 | s | - | 1H | -COOH |
| 8.14 | dd | 24.1, 7.7 | 3H | Aromatic-H |
| 7.88 – 7.81 | m | - | 1H | Aromatic-H |
| 7.74 | d | 8.1 | 1H | Aromatic-H |
| 7.52 | t | 7.4 | 1H | Aromatic-H |
| 7.36 | d | 8.1 | 2H | Aromatic-H |
| 2.40 | s | - | 3H | -CH₃ |
¹³C NMR (Nuclear Magnetic Resonance) Data
The carbon-13 NMR spectrum identifies the different carbon environments within the molecule. The data was obtained in DMSO-d₆ at 126 MHz.[1]
| Chemical Shift (δ) ppm | Assignment |
| 162.73 | Carboxylic Acid Carbonyl |
| 152.65 | Quaternary Carbon |
| 149.28 | Quaternary Carbon |
| 141.89 | Quaternary Carbon |
| 135.01 | Quaternary Carbon |
| 130.33 | Aromatic CH |
| 129.64 | Aromatic CH |
| 128.13 | Aromatic CH |
| 127.87 | Aromatic CH |
| 126.83 | Aromatic CH |
| 126.30 | Aromatic CH |
| 121.35 | Quaternary Carbon |
| 21.45 | Methyl Carbon (-CH₃) |
IR (Infrared) Spectroscopy Data
The infrared spectrum highlights the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on typical values for carboxylic acids and aromatic compounds.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 1710-1760 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 3000-3100 | C-H stretch | Aromatic Ring |
| 2850-2960 | C-H stretch | Methyl Group |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. The molecular formula is C₁₇H₁₃NO₂ with a monoisotopic mass of 263.09464 Da.[4]
| Adduct | m/z |
| [M+H]⁺ | 264.10192 |
| [M+Na]⁺ | 286.08386 |
| [M-H]⁻ | 262.08736 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is the Pfitzinger reaction.[5][6]
-
Preparation of Reactants : Isatin is dissolved in an aqueous solution of potassium hydroxide (e.g., 33% KOH).
-
Reaction : An ethanol solution of propiophenone is slowly added to the isatin solution.
-
Reflux : The mixture is refluxed at approximately 85°C for several hours (typically 8 hours).
-
Work-up : The solvent is removed under reduced pressure. Water is added, followed by the addition of hydrochloric acid (e.g., 3 M HCl) to adjust the pH to 5-6, leading to the precipitation of the product.
-
Purification : The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate, to yield the final product.
Spectroscopic Analysis
The following are general protocols for obtaining the spectral data.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker DRX spectrometer, operating at 500 MHz for proton and 126 MHz for carbon nuclei.[1][6] Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.
-
IR Spectroscopy : The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry : High-resolution mass spectra (HRMS) are acquired using a mass spectrometer, such as a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer.[6][7] Electrospray ionization (ESI) is a common technique used for this type of compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - this compound (C17H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pfitzinger synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid mechanism
An In-depth Technical Guide to the Pfitzinger Synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust and versatile chemical method for synthesizing substituted quinoline-4-carboxylic acids.[1] First described by Wilhelm Pfitzinger in 1886, the reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[2][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of compounds with diverse biological activities, including antitumor, antiviral, and antibacterial properties.[1][4]
This guide provides a detailed examination of the Pfitzinger synthesis mechanism for a specific derivative, this compound. It includes a step-by-step reaction pathway, a comprehensive experimental protocol, and a summary of reaction parameters for researchers and scientists in the field of drug development.
Reaction Mechanism
The synthesis of this compound via the Pfitzinger reaction proceeds by condensing isatin with 1-phenylpropan-2-one (phenylacetone) in the presence of a strong base, such as potassium hydroxide (KOH). The mechanism unfolds through several key stages:
-
Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a base. This ring-opening step forms a keto-acid salt intermediate (isatinate).[3][5]
-
Condensation and Imine Formation: The isatinate intermediate, which possesses a reactive aniline moiety, condenses with the carbonyl group of 1-phenylpropan-2-one to form an imine.[1][3]
-
Tautomerization: The resulting imine undergoes tautomerization to form a more stable enamine intermediate.[1][3]
-
Intramolecular Cyclization & Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. This is followed by a dehydration step (loss of a water molecule) to form the aromatic quinoline ring system.[1][3]
-
Acidification: The final product is obtained as its carboxylate salt, which precipitates as the free carboxylic acid upon acidification of the reaction mixture.
The overall transformation is depicted in the workflow below.
Caption: General workflow of the Pfitzinger reaction.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard Pfitzinger reaction procedures.[1][4][6]
Materials:
-
Isatin
-
1-Phenylpropan-2-one (Phenylacetone)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Deionized Water
-
Diethyl ether
-
Hydrochloric acid (HCl) or Acetic acid (glacial)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1][4]
-
Isatin Addition: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately one hour. The color of the solution should change, indicating the formation of the potassium isatinate salt.[6]
-
Carbonyl Addition: To this mixture, gradually add 1-phenylpropan-2-one (0.07 mol).[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring. Maintain the reflux for 24 hours.[4][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.[1]
-
Work-up and Extraction: Add deionized water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted phenylacetone and other neutral impurities.[1][4]
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or glacial acetic acid until the precipitation of the product is complete (typically at pH 4-5).[1]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry it in a vacuum oven.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Quantitative Data Presentation
While yields can vary based on the specific substrates and precise reaction conditions, the Pfitzinger reaction is known to provide moderate to good yields.[4] The table below summarizes typical parameters for this synthesis.
| Parameter | Value / Condition | Reference |
| Base | Potassium Hydroxide (KOH) | [1][4][6] |
| Solvent | Ethanol / Water | [1][4][6] |
| Reactant Ratio | Isatin : Phenylacetone (approx. 1:1 to 1:2 molar ratio) | [1][6] |
| Reaction Temperature | Reflux (approx. 79 °C) | [6] |
| Reaction Time | 24 hours | [1][4][6] |
| Acidification Agent | Acetic Acid or Hydrochloric Acid | [1][4] |
| Typical Yield Range | Moderate to Good (e.g., 60-85%) | [4][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Doebner reaction for 2-phenylquinoline-4-carboxylic acid synthesis
An In-depth Technical Guide to the Doebner Reaction for the Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
Introduction
The Doebner reaction, first reported by Oskar Doebner in 1887, is a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids, also known as cinchoninic acids.[1][2][3] This one-pot, three-component reaction involves the condensation of an aromatic amine (such as aniline), an aldehyde (like benzaldehyde), and pyruvic acid.[1][4] The resulting 2-phenylquinoline-4-carboxylic acid scaffold is a significant structural motif in a multitude of bioactive compounds, serving as a crucial building block in medicinal chemistry for developing novel therapeutics, including antitumor, antimalarial, and antibacterial agents.[4][5]
While the classic Doebner reaction is robust, it can be hampered by low yields, especially when anilines with electron-withdrawing groups are used.[6][7] Consequently, modern adaptations often employ catalysts or modified conditions, such as microwave irradiation, to enhance reaction times and yields.[4][8] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of 2-phenylquinoline-4-carboxylic acid.
Reaction Mechanism
The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed.[1] However, the most commonly accepted sequence involves several key steps:
-
Imine Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base.[4][9]
-
Enol Addition: Pyruvic acid tautomerizes to its enol form. This enol then acts as a nucleophile, adding to the electrophilic carbon of the imine in a Michael-type addition.[1][7]
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization, where the electron-rich aromatic ring of the aniline attacks a carbonyl or imine group.[7][9]
-
Dehydration and Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative.[4][9] The final step is an in-situ oxidation (hydrogen transfer) to yield the stable, aromatic 2-phenylquinoline-4-carboxylic acid.[4][10]
Experimental Protocols
Several protocols have been developed for the synthesis of 2-phenylquinoline-4-carboxylic acid, often varying in the choice of catalyst and solvent to optimize yield. Below are detailed methodologies for two common approaches.
Method A: Iron(III) Triflate Catalyzed Synthesis[4]
This method utilizes a Lewis acid catalyst to promote the reaction under reflux conditions.
Materials:
-
Pyruvic acid (1.0 mmol, 88 mg)
-
Aniline (1.1 mmol, 102 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethanol (5 mL)
-
Iron(III) trifluoromethanesulfonate (15 mol%, 76 mg)
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid, aniline, benzaldehyde, and ethanol.[4]
-
Add the catalyst, iron(III) trifluoromethanesulfonate, to the mixture.[4]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.[4]
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, allow the mixture to cool to room temperature, which should cause the crude product to precipitate.[4]
-
Isolate the product by filtration, wash with cold ethanol, and dry.
Method B: Trifluoroacetic Acid (TFA) Catalyzed Synthesis[11]
This protocol employs a Brønsted acid catalyst and involves a two-step addition process.
Materials:
-
Aniline (20 mmol, 1.9 g)
-
2-Nitrobenzaldehyde (20 mmol, 3.0 g) - Note: The source uses a substituted benzaldehyde, but the procedure is applicable to benzaldehyde.[4][11]
-
Ethanol (30 mL)
-
Pyruvic acid (30 mmol, 2.6 g)
-
Trifluoroacetic acid (TFA) (0.1 mL, catalytic amount)
-
Ice water (60 mL)
-
Aqueous Potassium Carbonate (K₂CO₃) solution
Procedure:
-
In a round-bottom flask, reflux an equimolar mixture of aniline and benzaldehyde in ethanol for 1 hour.[11]
-
Add pyruvic acid and a catalytic amount of trifluoroacetic acid to the reaction mixture.[11]
-
Continue to reflux the mixture for 12 hours, monitoring completion by TLC.[11]
-
After cooling, slowly pour the reaction mixture into ice water with vigorous stirring to precipitate the solid product.[11]
-
Filter the resulting solid.[11]
-
Purification: Dissolve the filtered solid in an aqueous K₂CO₃ solution to form the carboxylate salt. Filter this solution to remove any non-acidic impurities.[11]
-
Re-acidify the filtrate with an acid (e.g., HCl) to precipitate the purified product.
-
Filter the purified product, wash with water, and dry.[4]
Quantitative Data
The yield of the Doebner reaction can vary significantly based on the substrates, catalyst, and reaction conditions. Modern catalyzed methods generally offer improved outcomes over traditional, non-catalyzed approaches which often suffer from low yields and long reaction times.[6][12]
| Reactants (Aniline Derivative) | Aldehyde | Catalyst/Solvent | Reaction Time | Yield | Reference |
| Aniline | Benzaldehyde | Iron(III) Triflate / Ethanol | 3 hours | Not specified | [4] |
| Aniline | 2-Nitrobenzaldehyde | TFA / Ethanol | 12 hours | 23% | [11] |
| Aniline | Benzaldehyde | Acetic Acid | 10 hours | 62.2% | [12] |
| p-Anisidine | m-Nitrobenzaldehyde | Not specified | Not specified | 95% | [9] |
| m-Chloroaniline | Benzaldehyde | Not specified | Not specified | 35% | [9] |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF / MeCN | ~24 hours | 82% (large scale) | [13] |
Note: Yields can be highly dependent on the specific reaction scale and purification methods.
Experimental Workflow
The general workflow for the synthesis and purification of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction is a multi-step process that is typically performed in a single pot.[7]
Safety Precautions
-
All chemical manipulations should be performed in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[4]
-
Many of the reagents, such as aniline and benzaldehyde, are toxic and should be handled with care.
-
Acid catalysts are corrosive and require careful handling.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner Reaction [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-Methyl-2-phenylquinoline-4-carboxylic acid and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as therapeutic agents, exhibiting a range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the synthetic methodologies, experimental protocols for biological evaluation, quantitative activity data, and the underlying signaling pathways.
Synthesis of this compound Derivatives
The Pfitzinger reaction is a primary and efficient method for the synthesis of quinoline-4-carboxylic acids.[4][5][6][7] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[5][7] For the synthesis of this compound, isatin is reacted with propiophenone.
General Experimental Protocol: Pfitzinger Synthesis
This protocol outlines a generalized procedure for the synthesis of this compound.
Materials:
-
Isatin
-
Propiophenone
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 molar equivalents) in a mixture of ethanol and water.
-
Add isatin (1 molar equivalent) to the basic solution and stir until it dissolves. The initial deep color of the solution should fade.
-
Add propiophenone (1.1 molar equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted propiophenone.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with hydrochloric acid or acetic acid to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis Workflow
Anticancer Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as promising anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuin 3 (SIRT3), and dihydroorotate dehydrogenase (DHODH).[1][8][9][10]
Mechanism of Action
Certain 2-phenylquinoline-4-carboxylic acid derivatives act as HDAC inhibitors.[8][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[12] Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13][14] The induction of apoptosis by HDAC inhibitors can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][12][13]
SIRT3, a mitochondrial NAD+-dependent deacetylase, has a dual role in cancer, acting as both a tumor suppressor and an oncogene depending on the cellular context.[15] In some cancers, inhibition of SIRT3 can lead to a decrease in mitochondrial function and an increase in reactive oxygen species (ROS), ultimately promoting apoptosis.[16] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as selective SIRT3 inhibitors.
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[10] Cancer cells, due to their high proliferation rate, are particularly dependent on this pathway. Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest, particularly in the S-phase.[17][18][19]
Quantitative Anticancer Activity Data
The following table summarizes the anticancer activity of various 2-phenylquinoline-4-carboxylic acid derivatives against different cancer cell lines, expressed as IC₅₀ values. It is important to note that these are for related compounds, and specific data for this compound derivatives should be generated experimentally.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 2-Phenylquinoline-4-carboxylic acid hydroxamic acid derivative (D28) | K562 (Leukemia) | 1.02 | HDAC3 Inhibition |
| U266 (Myeloma) | 1.08 | HDAC3 Inhibition | |
| U937 (Lymphoma) | 1.11 | HDAC3 Inhibition | |
| MCF-7 (Breast) | 5.66 | HDAC3 Inhibition | |
| A549 (Lung) | 2.83 | HDAC3 Inhibition | |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][20]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, K562)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Activity
Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[3]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) |
| 5a₄ | 64 | >256 |
| 5a₇ | >256 | 128 |
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[21][22][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[2]
Mechanism of Action
The anti-inflammatory activity is often assessed by the ability of the compounds to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.[24][25][26][27][28]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The provided protocols and data serve as a starting point for researchers to further explore the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Reaction [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. brieflands.com [brieflands.com]
- 13. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. SIRT3: Oncogene and Tumor Suppressor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journaloflifesciences.org [journaloflifesciences.org]
- 17. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
3-Methyl-2-phenylquinoline-4-carboxylic Acid: A Technical Guide to its Function as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyl-2-phenylquinoline-4-carboxylic acid and its analogs as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH presents a promising therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections, due to the high demand for pyrimidines in rapidly proliferating cells.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from related compounds, outlines detailed experimental protocols for inhibitor evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of DHODH in Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][3] This pathway is fundamental for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides essential for DNA and RNA synthesis.[3][4] Consequently, rapidly dividing cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to meet their metabolic demands for nucleotide production.[3] The inhibition of DHODH effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these highly proliferative cells.[5][6]
The quinoline-4-carboxylic acid scaffold has been identified as a key pharmacophore for DHODH inhibition, mimicking the binding of the substrate's carboxylate group in the enzyme's active site.[2] this compound belongs to this class of inhibitors and is a subject of interest in the development of novel therapeutics targeting DHODH.
Mechanism of Action
The primary mechanism of action for this compound and its analogs as DHODH inhibitors is the disruption of the de novo pyrimidine biosynthesis pathway. By binding to DHODH, these inhibitors block the conversion of dihydroorotate to orotate. This enzymatic blockade leads to a depletion of the pyrimidine nucleotide pool, which in turn inhibits DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[1][5] The on-target activity of these inhibitors can be confirmed through uridine rescue experiments, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.[5]
Signaling Pathway: De Novo Pyrimidine Biosynthesis Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.
Quantitative Data Summary
| Compound ID / Name | R1 Substituent (at C3) | R2 Substituent (at C2) | hDHODH IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Analog 41 | -CH3 | 2-chloropyridin-3-yl | 9.71 ± 1.4 | - | - | [6][7][8][9] |
| Analog 43 | -CH3 | 2-methoxypyridin-3-yl | 26.2 ± 1.8 | - | - | [6][7][9] |
| Analog 46 | - | 1,7-naphthyridine | 28.3 ± 3.3 | - | - | [6][8][9] |
| Brequinar Analog | -CH3 | 2'-fluoro-1,1'-biphenyl-4-yl | ~20 | MOLM-13 | 0.0002 | [10] |
| Compound 14 | - | 2'-pyridyl | 1860 ± 170 | HCT-116 | 10.9 ± 1.2 | [11] |
| Compound 17 | - | 2'-(MeO)-pyridyl | 430 ± 40 | HCT-116 | 1.48 ± 0.16 | [11] |
Experimental Protocols
The following sections detail the methodologies for key experiments in the evaluation of this compound as a DHODH inhibitor.
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction.[12] A common synthetic route involves the reaction of an aniline, a benzaldehyde derivative, and pyruvic acid.[12] For 3-methyl substituted analogs, propiophenone derivatives can be utilized in reactions such as the Pfitzinger reaction with isatin derivatives.[2]
General Procedure (Doebner Reaction):
-
Aniline, 2-phenylacetaldehyde (as a precursor to the 2-phenyl group), and pyruvic acid are reacted in a suitable solvent, such as ethanol or acetic acid.[12]
-
The reaction may be catalyzed by a Lewis acid or a Brønsted acid.
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
Purification is achieved through recrystallization from an appropriate solvent.
In Vitro DHODH Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound on human DHODH.[10][11]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Prepare stock solutions of DHO, DCIP, and CoQ10 in appropriate solvents.
-
Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
-
Assay Protocol:
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve desired final concentrations (e.g., 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10).
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600-650 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[5]
-
Cellular Proliferation/Viability Assay (WST-1 or CCK-8)
This protocol determines the effect of the DHODH inhibitor on the proliferation of a chosen cell line.[5][10][13]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MOLM-13)
-
Complete cell culture medium
-
Test compound stock solution in DMSO
-
96-well cell culture plates
-
WST-1 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement:
-
Add 10 µL of WST-1 or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the EC50 or GI50 value.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the efficacy of a DHODH inhibitor.
Conclusion
This compound and its analogs represent a promising class of DHODH inhibitors with therapeutic potential in oncology and immunology. The quinoline-4-carboxylic acid core serves as an effective pharmacophore for engaging the DHODH active site. The data from related compounds suggest that substitutions at the 3- and 2-positions of the quinoline ring significantly influence inhibitory potency. Further investigation into the structure-activity relationship, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued research and development of this and other novel DHODH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Antibacterial Potential of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide
The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents.[1] Among the promising classes of heterocyclic compounds, quinoline-4-carboxylic acids have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[2][3] The strategic introduction of an aryl ring at the second position of the quinoline core, creating 2-phenylquinoline-4-carboxylic acid derivatives, has been identified as a significant factor in enhancing antibacterial efficacy, paving the way for further structural modifications to develop more potent therapeutic agents.[1]
This technical guide provides an in-depth overview of the synthesis, antibacterial activity, and proposed mechanisms of action of 2-phenylquinoline-4-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals.
Synthetic Pathways
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through multi-step reaction sequences. A common and effective approach is the Doebner reaction, which involves the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid.[1][4] This core structure is then subjected to a series of modifications, including amidation, reduction of the nitro group to an amine, and subsequent acylation or amination, to generate a library of derivatives with diverse functional groups.[1][4] Alternative methods like the Pfitzinger reaction, which uses isatin as a starting material, have also been employed for the synthesis of the quinoline core.[1][5]
Caption: General synthetic route for 2-phenylquinoline-4-carboxylic acid derivatives.
In Vitro Antibacterial Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
A study by Wang et al. synthesized a series of these derivatives and tested them against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and methicillin-resistant Staphylococcus aureus (MRSA).[6] The results indicated that structural modifications significantly influenced antibacterial activity.[1][6] For instance, compound 5a4 demonstrated notable activity against S. aureus, while compound 5a7 was most effective against E. coli.[1][4] Generally, the synthesized compounds showed moderate to good activity, particularly against Gram-positive bacteria, but were less effective against P. aeruginosa.[1]
Quantitative Data Summary
| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | MRSA (MIC, µg/mL) |
| 5a2 | 128 | 128 | >512 | >512 | 256 |
| 5a3 | 128 | 128 | >512 | >512 | 256 |
| 5a4 | 64 | 128 | 256 | >512 | 128 |
| 5a6 | 256 | 256 | 128 | >512 | 256 |
| 5a7 | 256 | 256 | 128 | >512 | 256 |
| 5b4 | 128 | 128 | 256 | >512 | 128 |
| 5b6 | 256 | 256 | 128 | >512 | 256 |
| Ciprofloxacin | 0.5 | 0.25 | 0.25 | 0.5 | 1 |
| (Data sourced from Wang et al., 2016)[1][4][6][7] |
Structure-Activity Relationship (SAR) Insights
The antibacterial data reveals key structural determinants for activity:
-
Substituents on the 2-phenyl ring: The nature of the amino group on the 2-phenyl ring is crucial. Derivatives with rigid cyclic amino groups (like in 5a4 and 5b4 ) showed better activity against Gram-positive bacteria (S. aureus and B. subtilis).[6]
-
Flexibility of side chains: Conversely, compounds with flexible chain amino groups (such as 5a6 , 5a7 , and 5b6 ) exhibited enhanced activity against the Gram-negative bacterium E. coli.[6]
Proposed Mechanism of Action
While the precise mechanism for this specific class of derivatives is still under investigation, quinoline-based antibacterial agents are well-known inhibitors of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately triggering cell death. This is the established mechanism for quinolone antibiotics, and it is the presumed pathway for 2-phenylquinoline-4-carboxylic acid derivatives.
Caption: Proposed inhibition of bacterial DNA topoisomerases.
Experimental Protocols
Detailed and standardized methodologies are critical for the evaluation of new antibacterial agents. The following protocols are based on standard practices cited in the literature for testing these compounds.[4][7]
Antibacterial Susceptibility Testing
a) Agar Diffusion Method (Zone of Inhibition): This method is used for preliminary screening of antibacterial activity.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plating: Evenly swab the bacterial inoculum across the surface of the MHA plates.
-
Disk Application: Sterilize paper discs, impregnate them with a known concentration of the test compound, and place them on the agar surface. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control and a solvent-loaded disc as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger diameter indicates greater antibacterial activity.
b) Broth Dilution Method (Minimum Inhibitory Concentration - MIC): This method determines the minimum concentration of a compound required to inhibit bacterial growth.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include wells for a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the toxicity of the compounds against mammalian cells, providing an initial measure of their safety profile.
-
Cell Culture: Seed mammalian cells (e.g., mouse macrophage cell line RAW 264.7) into a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined. Low cytotoxicity is indicated by a high IC₅₀ value.[4][7]
Caption: Experimental workflow for antibacterial screening.
Conclusion
2-Phenylquinoline-4-carboxylic acid derivatives represent a promising and adaptable scaffold for the development of new antibacterial agents. The synthetic accessibility via methods like the Doebner reaction allows for the creation of diverse chemical libraries.[1] In vitro studies have confirmed their activity against clinically relevant bacteria, particularly Gram-positive strains, and have provided initial insights into their structure-activity relationships.[6] The low cytotoxicity observed for some of the more active compounds further underscores their therapeutic potential.[1][4] Future research should focus on optimizing the lead compounds to enhance their activity spectrum, particularly against resistant Gram-negative bacteria, and on elucidating their precise molecular interactions with bacterial targets to guide rational drug design.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anticancer Potential of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of quinoline-4-carboxylic acid derivatives as potential anticancer agents. The unique structural scaffold of quinoline has positioned it as a "privileged" structure in medicinal chemistry, capable of interacting with a diverse array of biological targets.[1] This document delves into the mechanisms of action, structure-activity relationships, and key experimental findings related to these promising compounds.
Core Mechanisms of Anticancer Activity
Quinoline-4-carboxylic acid derivatives exert their anticancer effects through multiple, distinct mechanisms, making them a versatile class of compounds for oncology research.[2][3] These mechanisms primarily involve the inhibition of critical enzymes involved in cancer cell proliferation and survival.
1.1. Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and extensively studied mechanism is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[4] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[5] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[6] By inhibiting DHODH, these quinoline derivatives deplete the intracellular pool of pyrimidines, leading to an arrest of cell growth and proliferation.[4] Brequinar, a well-known though clinically challenging DHODH inhibitor, features the quinoline-4-carboxylic acid core structure.[5][6]
Caption: DHODH inhibition by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis.
1.2. Inhibition of Histone Deacetylases (HDACs)
Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[7][8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[8] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[8][9] By inhibiting HDACs, these compounds restore the expression of these critical genes, leading to the induction of cell cycle arrest, differentiation, and apoptosis (programmed cell death).[8][9] Specifically, derivatives have been developed that show selectivity for certain HDAC isoforms, such as HDAC3.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rising Potential of Quinoline-4-Carboxylic Acids in Inflammation Modulation: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, the quinoline scaffold has emerged as a privileged structure, with quinoline-4-carboxylic acid derivatives, in particular, demonstrating significant promise. This technical guide offers an in-depth exploration of the anti-inflammatory properties of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively working in the field of inflammation and medicinal chemistry.
Quantitative Anti-Inflammatory Activity
Quinoline-4-carboxylic acid and its analogs have been evaluated in a variety of in vitro and in vivo models, demonstrating a broad spectrum of anti-inflammatory activities. The following tables consolidate the quantitative data from various studies to provide a comparative analysis of their potency.
Table 1: In Vitro Anti-Inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Citation |
| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | - | [1][2] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 Inhibition | - | 0.043 | Celecoxib | 0.060 | [3] |
| 2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid derivatives | COX-2 Inhibition | - | Potent and selective | Celecoxib | - | [3] |
| Quinoline Derivative (Q3) | NF-κB Induced Luciferase | HeLa | ~5 | - | - | [4][5][6] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition | - | 7.2 | - | - | [7][8] |
| Quinoline compounds with pyrazole scaffold (12c, 14a, 14b) | COX-2 Inhibition | - | 0.1, 0.11, 0.11 | - | - | [9] |
| 8-(tosylamino)quinoline (8-TQ) | NO, TNF-α, and PGE2 Production | RAW264.7 cells and peritoneal macrophages | 1-5 | - | - | [10] |
Table 2: In Vivo Anti-Inflammatory Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Animal Model | Assay | Dosage | % Inhibition / Effect | Reference Compound | Citation |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis in rats | Suppression of inflammation and joint destruction | 1.5-3.0 mg/kg/day (oral) | Significant suppression | - | [11] |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Delayed type hypersensitivity in dogs | Suppression of inflammation | 0.25 mg/kg/day (oral) | Significant suppression | - | [11] |
| Quinoline compound (QC) | Mice | Xylene-induced ear edema | 0.937, 2.812, 6.562 mg/kg (IP) | Considerable reduction in edema | Diclofenac (5 mg/kg), Celecoxib (100 mg/kg) | [12] |
| [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs (3g, 6d) | Mice | Xylene-induced ear edema | - | 63.19% and 68.28% inhibition | Ibuprofen | [13] |
Core Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of quinoline-4-carboxylic acid derivatives are primarily attributed to their ability to modulate key signaling pathways implicated in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation.[14] Several quinoline derivatives have been shown to inhibit NF-κB activation.[2][4][10] This inhibition can occur at different points in the cascade. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Some quinoline compounds have been observed to interfere with the nuclear translocation of NF-κB, while others may inhibit its binding to DNA.[4][5][6]
Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Several quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of COX-2.[3][15] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. Molecular docking studies have suggested that the carboxylic acid moiety of these compounds can interact with key residues, such as Arg120, in the COX-2 active site.[3]
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory potential of quinoline-4-carboxylic acid and its derivatives.
In Vivo: Xylene-Induced Ear Edema in Mice
This is a widely used and reproducible model of acute inflammation.[12]
Principle: Topical application of xylene, an irritant, to a mouse's ear induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.
Methodology:
-
Animal Preparation: Male mice are acclimatized and divided into control, reference, and test groups.
-
Compound Administration: The test compound, a reference drug (e.g., diclofenac), or vehicle is administered intraperitoneally (IP) or orally.
-
Induction of Inflammation: After a specified time (e.g., 30 minutes post-IP injection), a fixed volume of xylene is applied to the anterior and posterior surfaces of one ear. The contralateral ear serves as a control.
-
Measurement of Edema: After a set duration (e.g., 2 hours), the mice are euthanized, and circular sections are removed from both ears and weighed.
-
Calculation of Inhibition: The difference in weight between the xylene-treated and untreated ears is calculated as the edema weight. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a common in vitro screen for anti-inflammatory activity.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with LPS. NO is a pro-inflammatory mediator, and its production can be quantified using the Griess reagent. The ability of a compound to inhibit LPS-induced NO production is indicative of its anti-inflammatory potential.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound or a reference drug (e.g., indomethacin) for a specified period.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Quantification: The absorbance is measured at ~540 nm, and the nitrite concentration is determined from a standard curve.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity.[1]
Conclusion and Future Directions
Quinoline-4-carboxylic acid and its derivatives represent a promising class of anti-inflammatory agents. Their ability to modulate key inflammatory pathways, particularly the NF-κB and COX pathways, underscores their therapeutic potential. The quantitative data, while still emerging, indicates that certain derivatives possess potent anti-inflammatory activity in both in vitro and in vivo models.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the quinoline-4-carboxylic acid core is necessary to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.
-
Target Deconvolution: For compounds with significant anti-inflammatory activity, further studies are needed to elucidate their precise molecular targets and mechanisms of action.
-
Advanced In Vivo Models: Evaluation of lead compounds in more complex and chronic models of inflammation will be crucial to validate their therapeutic potential for specific inflammatory diseases.
The continued investigation of this versatile scaffold holds great promise for the development of the next generation of anti-inflammatory drugs.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of 3-Methyl-2-phenylquinoline-4-carboxylic acid
Introduction
3-Methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds with a wide range of biological activities.[1][2][3][4] Accurate and precise quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This document provides an overview of common analytical methods and detailed protocols for the quantification of this compound, intended for researchers, scientists, and professionals in the drug development field. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methodologies
A variety of analytical techniques can be employed for the quantification of quinoline derivatives. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely used technique for the separation and quantification of organic molecules. Coupled with a UV detector, it offers good selectivity and sensitivity for compounds with a chromophore, such as the quinoline ring system.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. It provides structural information and allows for very low detection limits.[5][6]
-
UV-Vis Spectrophotometry: This is a simpler and more accessible technique based on the absorbance of UV-Visible light by the analyte.[1][7] While less specific than chromatographic methods, it can be useful for the quantification of pure samples or in simple formulations.[1][7]
Quantitative Data Summary
The following tables summarize the typical performance parameters for the analytical methods described. These values are illustrative and should be determined for each specific assay during method validation.
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Table 3: UV-Vis Spectrophotometry Method Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
1. Objective: To quantify this compound in a sample using HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Sample containing the analyte
3. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (likely around 254 nm or 320 nm)
5. Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol or a suitable solvent and dilute with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards followed by the samples into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
6. Workflow Diagram:
Caption: Workflow for HPLC-UV analysis.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample containing the analyte (e.g., plasma, tissue homogenate)
3. Instrumentation:
-
LC system (UPLC or HPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
4. LC-MS/MS Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing the standard. For this compound (MW: 263.29), the precursor ion would be [M+H]+ at m/z 264.1. Product ions would be determined from fragmentation.
5. Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and IS in methanol.
-
For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Data Analysis: Use the instrument's software to integrate the peak areas for the analyte and the IS. Calculate the peak area ratio (analyte/IS). Construct a calibration curve by plotting the peak area ratio against the concentration. Determine the concentration of the analyte in the samples.
6. Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of biological samples.
Protocol 3: Quantification by UV-Vis Spectrophotometry
1. Objective: To perform a simple quantification of this compound in a pure or simple matrix using UV-Vis spectrophotometry.
2. Materials and Reagents:
-
This compound reference standard
-
Ethanol or Methanol (Spectroscopic grade)
-
Sample containing the analyte
3. Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
4. Procedure:
-
Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in the chosen solvent. Prepare a series of calibration standards by serial dilution to cover a range of absorbances (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample in the same solvent and dilute as necessary to ensure the absorbance falls within the calibration range.
-
Analysis: Measure the absorbance of the blank (solvent), followed by the calibration standards and the samples at the predetermined λmax.
-
Data Analysis: Construct a calibration curve by plotting absorbance against concentration. Use the equation of the line to calculate the concentration of the analyte in the samples.
5. Logical Relationship Diagram:
Caption: Logical steps for UV-Vis spectrophotometric analysis.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 5. Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note 1: Analysis of Quinoline-2-Carboxylic Acid
An increasing number of quinoline carboxylic acid derivatives are being investigated and developed as therapeutic agents due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] High-performance liquid chromatography (HPLC) is a primary analytical technique for the quantification and purity assessment of these compounds, ensuring the quality and consistency of active pharmaceutical ingredients and formulated products.[4] This document provides detailed application notes and protocols for the HPLC analysis of various quinoline carboxylic acid derivatives.
Quinoline-2-carboxylic acid, or quinaldic acid, is a key intermediate in pharmaceutical synthesis and a known metabolite.[5] Its accurate quantification is essential for process monitoring and quality control. This section details a validated reverse-phase HPLC (RP-HPLC) method for its analysis.[5]
Quantitative Data Summary
The performance of the HPLC method for quinoline-2-carboxylic acid is summarized in the table below. The method demonstrates excellent linearity, precision, and accuracy.[5]
| Parameter | Performance Value | Description |
| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and detector response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[4] |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results from repeated measurements.[4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be reliably detected.[4] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[4] |
Experimental Protocol
This protocol outlines the steps for sample and standard preparation, along with the HPLC operating conditions.[5]
1. Materials and Reagents:
-
Quinoline-2-carboxylic acid reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 289 nm[5] |
3. Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the quinoline-2-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
4. Sample Preparation:
-
Accurately weigh a sample powder to achieve a theoretical concentration of 1 mg/mL of quinoline-2-carboxylic acid and transfer it to a volumetric flask.[5]
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[5]
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.[5]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
Experimental Workflow
Caption: Workflow for HPLC analysis of Quinoline-2-Carboxylic Acid.
Application Note 2: General Method for Various Quinoline Carboxylic Acid Derivatives
The structural diversity of quinoline carboxylic acid derivatives necessitates adaptable HPLC methods. A general-purpose RP-HPLC method using a C18 column is often a good starting point for method development.[4][6]
Typical Quantitative Performance
The following table provides typical performance characteristics for the analysis of various quinoline derivatives.[4]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL |
General Experimental Protocol
This protocol can be adapted for various quinoline carboxylic acid derivatives, such as quinoline-3-carboxylic acid and 2-(1-Adamantyl)quinoline-4-carboxylic acid.[7][8]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid modifier (e.g., 0.1% Formic Acid, 0.1% Phosphoric Acid, or 0.1% Trifluoroacetic Acid)[4][8][9]
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[4] |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Acid Modifier in Water[4] |
| Mobile Phase B | 0.1% Acid Modifier in Acetonitrile[4] |
| Gradient Elution | Optimized based on the specific analyte (e.g., 60% to 95% B over 15 minutes for 2-(1-Adamantyl)quinoline-4-carboxylic acid)[8] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | Determined by the UV spectrum of the specific derivative (e.g., 225 nm, 325 nm).[6][8] |
3. Sample Preparation (General):
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and powder tablets. Accurately weigh a portion equivalent to a single dose, dissolve in a suitable solvent (e.g., methanol or mobile phase) with sonication, dilute to volume, and filter.[4]
-
For Biological Fluids (e.g., Plasma): Perform protein precipitation by adding an organic solvent like acetonitrile (typically 3 volumes) to the plasma sample. Centrifuge and collect the supernatant for analysis.[4]
Method Development & Validation Workflow
Caption: General workflow for HPLC method development and validation.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Crystallization of 3-Methyl-2-phenylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds with significant interest in medicinal chemistry and materials science. Obtaining this compound in a highly pure, crystalline form is crucial for accurate analytical characterization, determination of physicochemical properties, and ensuring efficacy and safety in drug development. These application notes provide detailed protocols for the crystallization of this compound, covering solvent selection, various crystallization techniques, and troubleshooting common issues.
Physicochemical Properties and Solubility (Qualitative)
Table 1: Qualitative Solubility of a Structurally Similar Compound (2-Phenyl-4-quinolinecarboxylic acid)
| Solvent Classification | Solvent Examples | Solubility Profile | Reference |
| Alcohols | Ethanol, Methanol | Soluble (e.g., 1g in 120ml ethanol) | |
| Ethers | Diethyl ether | Soluble (e.g., 1g in 100ml) | |
| Chlorinated Solvents | Chloroform | Soluble (e.g., 1g in 400ml) | |
| Water | Water | Insoluble |
Based on the structure of this compound, which possesses both aromatic and carboxylic acid functionalities, a similar solubility pattern is expected. A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent system.
Experimental Protocols
2.1. General Recrystallization Protocol
This protocol outlines the fundamental steps for purifying organic compounds via recrystallization.[1]
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Stemless funnel
-
Fluted filter paper
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Cold solvent for washing
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but show poor solubility when cold.[2]
-
Dissolution: In a larger Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask.[1]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature below the compound's melting point.[2]
2.2. Solvent Screening Protocol
A systematic approach to identifying the ideal solvent is crucial for successful crystallization.
Procedure:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, observing for dissolution. Potential solvents to screen are listed in Table 2.
-
If the compound does not dissolve at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will dissolve the compound at an elevated temperature but yield a significant amount of crystals upon cooling.
-
Record your observations in a table similar to Table 2.
Table 2: Solvent Screening Template for Crystallization
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Notes |
| Ethanol | Polar | 78 | ||||
| Methanol | Polar | 65 | ||||
| Isopropanol | Polar | 82 | ||||
| Ethyl Acetate | Medium | 77 | ||||
| Acetone | Medium | 56 | ||||
| Toluene | Non-polar | 111 | ||||
| Dioxane | Medium | 101 | ||||
| N,N-Dimethylformamide (DMF) | Polar | 153 | High boiling point, difficult to remove[2] | |||
| Water | Very Polar | 100 | Likely an anti-solvent[3] | |||
| Acetic Acid | Polar | 118 | Can react with some functional groups[1] |
2.3. Binary Solvent System Protocol
If a single solvent is not ideal, a binary solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[2][4]
Procedure:
-
Dissolve the crude compound in a minimum amount of the "good" solvent at an elevated temperature.
-
While maintaining the elevated temperature, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly, as described in the general recrystallization protocol.
Table 3: Potential Binary Solvent Systems
| "Good" Solvent | "Poor" Solvent (Anti-solvent) |
| Ethanol | Water |
| Acetone | Water |
| Dioxane | Water |
| Ethyl Acetate | Cyclohexane or Ligroin |
| Dichloromethane | Ligroin |
| Toluene | Ligroin |
Troubleshooting
Problem 1: The compound "oils out" instead of crystallizing. "Oiling out" occurs when the solute separates as a liquid instead of a solid.[2]
-
Solution 1: Reduce the cooling rate. Allow the solution to cool very slowly to room temperature before further cooling in an ice bath or refrigerator.[2]
-
Solution 2: Use a more dilute solution by adding more solvent to the hot solution before cooling.[2]
-
Solution 3: Change the solvent system. The current solvent may not be suitable.[2]
Problem 2: No crystals form upon cooling.
-
Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Solution 2: Add a seed crystal of the pure compound to the solution.
-
Solution 3: Reduce the volume of the solvent by gentle heating or under a stream of inert gas and then allow it to cool again.
Problem 3: Low recovery of the compound.
-
Solution 1: Ensure the solution was sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
Solution 2: Minimize the amount of solvent used to dissolve the crude product.
-
Solution 3: Avoid using an excessive amount of cold solvent for washing the crystals.
Problem 4: Purity does not improve after recrystallization.
-
Solution 1: The chosen solvent may have similar solubility profiles for both the compound and the impurities. A different solvent or solvent system is necessary.[2]
-
Solution 2: Ensure the crude material was completely dissolved during the heating step to remove all soluble impurities in the mother liquor.[2]
-
Solution 3: The impurity might be co-crystallizing with the target compound. In this case, an alternative purification method like chromatography may be required.[2]
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Logical workflow for selecting an appropriate crystallization solvent.
References
Application Notes and Protocols for the Pfitzinger Synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids and their derivatives.[1][2] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, antiviral, and antitumor properties. This document provides a detailed protocol for the synthesis of a specific derivative, 3-Methyl-2-phenylquinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery.
Reaction and Mechanism
The synthesis of this compound via the Pfitzinger reaction proceeds through the condensation of isatin with propiophenone in a basic medium. The generally accepted mechanism involves the following key steps:
-
Base-catalyzed hydrolysis of isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of isatinic acid.[1][2]
-
Formation of an imine: The ketone, propiophenone, then reacts with the amino group of the opened isatin intermediate to form an imine.
-
Tautomerization: The imine subsequently tautomerizes to the more stable enamine intermediate.
-
Intramolecular cyclization and dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final product, this compound.
Experimental Protocol
This protocol describes a general method for the synthesis of this compound using the Pfitzinger reaction.
Materials:
-
Isatin
-
Propiophenone
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or other suitable alcohol)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Preparation of the basic solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Formation of the isatin salt: Add isatin to the basic solution and stir the mixture at room temperature until the color changes from orange-red to a yellowish-brown, indicating the formation of the potassium salt of isatinic acid.
-
Addition of the ketone: To this mixture, add propiophenone.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is in the range of 8-24 hours.[3]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether to remove any unreacted propiophenone and other non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at pH 4-5).
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Data Presentation
Table 1: Reactants and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Isatin | C₈H₅NO₂ | 147.13 | Reactant |
| Propiophenone | C₉H₁₀O | 134.18 | Reactant |
| This compound | C₁₇H₁₃NO₂ | 263.29 | Product |
Table 2: Characterization Data for this compound
| Property | Value |
| Melting Point | 288-290 °C |
| ¹H NMR | (A specific ¹H NMR data was not found in the search results for the final product. General expected signals would include aromatic protons for the quinoline and phenyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.) |
| ¹³C NMR | (A specific ¹³C NMR data was not found in the search results for the final product. Expected signals would include those for the aromatic carbons, the methyl carbon, the carboxylic acid carbonyl carbon, and the quaternary carbons of the quinoline core.) |
| IR Spectroscopy | (Specific IR data was not found. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic rings.) |
| Appearance | Typically a solid |
Note: The characterization data presented is based on general knowledge and similar compounds. For definitive identification, it is crucial to obtain and interpret the spectra of the synthesized product.
Visualizations
Caption: Experimental workflow for the Pfitzinger synthesis of this compound.
Caption: Reaction mechanism of the Pfitzinger synthesis for this compound.
References
Application Notes and Protocols for the Step-by-Step Doebner Reaction for Substituted Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Doebner reaction is a cornerstone in heterocyclic chemistry, providing a robust method for the synthesis of quinoline-4-carboxylic acids. This three-component reaction, involving an aromatic amine, an aldehyde, and pyruvic acid, is of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of bioactive compounds. Quinoline derivatives exhibit diverse pharmacological activities, including antimalarial, antibacterial, antitumor, and antiviral properties.[1]
While the classical Doebner reaction is effective, it can be limited by low yields, especially when anilines with electron-withdrawing groups are used.[2][3] Consequently, various modifications and optimizations have been developed to enhance yields and broaden the substrate scope. This document provides detailed protocols and application notes for the synthesis of substituted quinoline-4-carboxylic acids via a modified Doebner reaction, focusing on a procedure that has proven effective for a range of anilines.[1][2]
Reaction Mechanism and Workflow
The Doebner reaction proceeds through a series of steps, initiated by the condensation of an aniline and an aldehyde to form a Schiff base (imine). This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, oxidation to yield the aromatic quinoline-4-carboxylic acid.[3][4] The overall workflow is a one-pot synthesis, which is efficient and straightforward.[3][5]
A key modification involves the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride tetrahydrofuran complex (BF₃·THF), in a suitable solvent like acetonitrile (MeCN).[2][5] This approach has been shown to improve yields, particularly for electron-deficient anilines.[1][2]
Below is a diagram illustrating the general workflow of the modified Doebner reaction.
Caption: General workflow of the modified Doebner reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of substituted quinoline-4-carboxylic acids based on a modified Doebner reaction.
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [5]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). To this solution, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature with stirring.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature at 65 °C.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by appropriate methods, such as column chromatography or recrystallization, to yield the pure substituted quinoline-4-carboxylic acid.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted quinoline-4-carboxylic acids using a modified Doebner reaction. This data is compiled from a study that optimized the reaction for anilines with both electron-donating and electron-withdrawing groups.[1][2]
| Entry | Aniline Substituent | Aldehyde | Yield (%) |
| 1 | 6-OCF₃ | Benzaldehyde | 75 |
| 2 | 6-CF₃ | Benzaldehyde | 82 |
| 3 | 6-Cl | Benzaldehyde | 85 |
| 4 | 6-Br | Benzaldehyde | 88 |
| 5 | 6-OMe | Benzaldehyde | 92 |
| 6 | 6-Me | Benzaldehyde | 95 |
| 7 | 6-OCF₃ | 4-Methoxybenzaldehyde | 78 |
| 8 | 6-OCF₃ | 4-Chlorobenzaldehyde | 72 |
| 9 | 6-OCF₃ | Thiophene-2-carbaldehyde | 65 |
Reaction conditions: Substituted aniline (10.2 mmol), aldehyde (11.4 mmol), pyruvic acid (5.68 mmol), BF₃·THF (2.84 mmol) in MeCN at 65 °C for 21 hours.[1]
Signaling Pathway Inhibition by a Quinoline-4-Carboxylic Acid Derivative
Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of signaling pathways implicated in diseases such as cancer. For example, certain derivatives can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many human cancers.[1] The diagram below illustrates the inhibition of the STAT3 pathway by a generic quinoline-4-carboxylic acid derivative.
Caption: Inhibition of the STAT3 signaling pathway.
Conclusion
The Doebner reaction remains a highly relevant and versatile method for the synthesis of substituted quinoline-4-carboxylic acids. The modified protocol presented here, utilizing a Lewis acid catalyst, offers an efficient route to these valuable compounds, accommodating a broader range of substrates, including those with electron-withdrawing groups. These application notes and protocols provide a comprehensive guide for researchers in organic synthesis and drug discovery to effectively utilize the Doebner reaction in their work.
References
Application Notes and Protocols for 3-Methyl-2-phenylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assay protocols for evaluating the biological activity of 3-Methyl-2-phenylquinoline-4-carboxylic acid. The methodologies are based on established assays for structurally related quinoline-4-carboxylic acid derivatives and can be adapted for the specific compound of interest.
Potential Biological Activities
Quinoline-4-carboxylic acid derivatives have demonstrated a range of biological activities, suggesting potential therapeutic applications. Key areas of investigation for this compound could include its effects on cancer cell proliferation, cell cycle regulation, apoptosis, and inflammation. The core structure is known to be a pharmacophore for enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[1][2][3]
Data Presentation: Representative Biological Activities of Structurally Related Compounds
The following tables summarize quantitative data for structurally similar 2-phenylquinoline-4-carboxylic acid derivatives from published studies. These values can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: Antiproliferative Activity of a Representative HDAC Inhibitor (Compound D28) with a 2-Phenylquinoline-4-carboxylic Acid Scaffold [2]
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.02 |
| U266 | Multiple Myeloma | 1.08 |
| U937 | Histiocytic Lymphoma | 1.11 |
| A549 | Lung Carcinoma | 5.66 |
| H1975 | Lung Carcinoma | 3.22 |
| PC-9 | Lung Carcinoma | 4.15 |
| HCT116 | Colon Carcinoma | 2.89 |
| SW620 | Colon Carcinoma | 2.83 |
| MCF7 | Breast Adenocarcinoma | 3.86 |
Table 2: Enzyme Inhibitory Activity of a Representative HDAC Inhibitor (Compound D28) with a 2-Phenylquinoline-4-carboxylic Acid Scaffold [2][3]
| Enzyme | IC50 (µM) |
| HDAC1 | > 100 |
| HDAC2 | > 100 |
| HDAC3 | 24.45 |
| HDAC6 | > 100 |
Table 3: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of a Representative Quinoline-4-carboxylic Acid Derivative (Compound 3) [4]
| Enzyme | Cell Line | IC50 (µM) |
| DHODH | - | 0.250 ± 0.11 |
| HCT-116 | Colon Carcinoma | Data not provided |
| MIA PaCa-2 | Pancreatic Cancer | Data not provided |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Antiproliferative Assay (MTT or CCK-8 Assay)
This assay determines the effect of the compound on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for the antiproliferative MTT/CCK-8 assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562, MCF7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the compound on cell cycle progression.
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash them twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis (programmed cell death) induced by the compound.
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]
Workflow Diagram:
Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the activity of related compounds.
DHODH Inhibition and Pyrimidine Synthesis
Inhibition of DHODH can deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of cell proliferation.[1]
Caption: Inhibition of the de novo pyrimidine synthesis pathway via DHODH.
HDAC Inhibition and Gene Expression
HDAC inhibitors can lead to hyperacetylation of histones, altering gene expression and inducing cell cycle arrest and apoptosis.[2][3]
Caption: Modulation of gene expression through HDAC inhibition.
References
- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for In-Vitro DHODH Inhibition Assay of 3-Methyl-2-phenylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the inhibitory activity of 3-Methyl-2-phenylquinoline-4-carboxylic acid against human Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutics in cancer and autoimmune diseases.[1][2] The quinoline-4-carboxylic acid scaffold is known to be an effective pharmacophore for DHODH inhibition.[3] The described method is a robust, spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate by recombinant human DHODH.[4][5]
DHODH Signaling Pathway
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway. This pathway is crucial for producing the pyrimidine nucleotides required for DNA and RNA synthesis.[5] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which can cause cell cycle arrest, particularly in rapidly proliferating cells that rely heavily on this pathway.[1][5]
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Antibacterial Efficacy of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide standardized methods for evaluating the antibacterial efficacy of quinoline compounds. This document outlines the principles, step-by-step procedures, and data interpretation for key assays, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Assay.
Introduction to Antibacterial Efficacy Testing of Quinolines
Quinolines are a prominent class of heterocyclic compounds that form the scaffold for numerous antibacterial agents.[1] While the most well-known quinolones, the fluoroquinolones, act by inhibiting bacterial DNA gyrase and topoisomerase IV, the diverse chemical space of quinoline derivatives has yielded compounds with a variety of antibacterial mechanisms.[2][3][4][5] These include disruption of the bacterial cell membrane, inhibition of ATP synthase, and interference with cell division proteins like FtsZ.[1][6][7][8] Accurate and reproducible assessment of the antibacterial efficacy of novel quinoline compounds is crucial for their development as potential therapeutics. The following protocols are based on established guidelines to ensure data quality and comparability.
Data Presentation: Comparative Antibacterial Efficacy of Representative Quinoline Derivatives
The following tables summarize the antibacterial activity of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Enterococcus faecalis (VRE) | Reference |
| Quinoline-2-one derivative 6c | 0.75 µg/mL | 2.50 µg/mL | 0.75 µg/mL | [9] |
| Quinoline derivative 2 | 3.0 µg/mL | 3.0 µg/mL | 3.0 µg/mL | [10] |
| Quinoline derivative 6 | 1.5 µg/mL | 6.0 µg/mL | 3.0 µg/mL | [10] |
| Quinoline derivative 7 | 1.5 µg/mL | 3.0 µg/mL | 1.5 µg/mL | [10] |
| Hydroxyimidazolium hybrid 7b | 2 µg/mL | - | - | [6] |
| Hydroxyimidazolium hybrid 7h | 20 µg/mL | - | - | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Quinoline derivative 12 | Comparable to Chloramphenicol | - | - | [11] |
| Quinolone derivative 24 | 3.125 µg/mL | - | - | [11] |
| Sulfonamide-based quinolone 62 | 3.125-6.25 nmol/mL | - | - | [11] |
| Quinoline scaffold 63b, 63f, 63h, 63i, 63l | 100 µg/mL | - | - | [11] |
| Quinoline scaffold 63k | - | 100 µg/mL | - | [11] |
| Dihydrotriazine-quinoline 93a-c | 2 µg/mL | - | - | [11] |
| Oxazino quinoline hybrid 5d | 8 µg/mL | 8 µg/mL | - | [12] |
Table 3: Minimum Bactericidal Concentration (MBC) of Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MBC (µg/mL) | Reference |
| Phenoxy quinoline 3e | ESBL E. coli | 12.5 | [8] |
| Phenoxy quinoline 3e | MRSA | 6.5 | [8] |
| Alkynyl isoquinoline HSN584 | Fluoroquinolone-resistant S. aureus | 4-8 (one to two-fold higher than MIC) | [13] |
| Alkynyl isoquinoline HSN739 | Fluoroquinolone-resistant S. aureus | 4-8 (one to two-fold higher than MIC) | [13] |
Table 4: Anti-Biofilm Activity of Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | Concentration | Biofilm Inhibition (%) | Reference |
| Quinoline-2-one derivative 6c | MRSA ACL51 | 0.5 x MIC | 79% | [9] |
| Quinoline-2-one derivative 6c | MRSA ACL51 | 0.25 x MIC | 55% | [9] |
| Quinoline-2-one derivative 6c | MRSA ACL51 | 0.12 x MIC | 38% | [9] |
| Quinoline | Vibrio parahaemolyticus | 10-100 µg/mL | Significant inhibition | [14] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of a quinoline compound that visibly inhibits the growth of a microorganism.[4][15][16]
Materials:
-
Test quinoline compound
-
Sterile 96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Quinoline Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Serial Dilutions: a. Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the quinoline stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[7] d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 5 µL of the standardized inoculum to each well from 1 to 11.[16]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the quinoline compound with no visible bacterial growth.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of a quinoline compound required to kill 99.9% of the initial bacterial inoculum.[17][18]
Materials:
-
MIC plate from Protocol 1
-
Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Plate a 10 µL aliquot from each of these selected wells onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the quinoline compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18]
Protocol 3: Time-Kill Kinetic Assay
This assay assesses the rate and extent of bacterial killing by a quinoline compound over time.[19][20][21][22]
Materials:
-
Test quinoline compound
-
Bacterial strain
-
Growth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Determine the MIC of the quinoline compound beforehand. Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth.
-
Assay Setup: Prepare tubes with different concentrations of the quinoline compound (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control (no compound).
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Sampling: At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[19]
-
Quantification: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[19][22]
Protocol 4: Anti-Biofilm Assay using Crystal Violet
This method quantifies the ability of a quinoline compound to inhibit biofilm formation.[23][24][25][26]
Materials:
-
Test quinoline compound
-
Bacterial strain
-
Sterile 96-well flat-bottom microtiter plates
-
Growth medium conducive to biofilm formation
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
PBS
-
Methanol (for fixation)
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Add 100 µL of a standardized bacterial suspension to the wells of a 96-well plate. b. Add 100 µL of the quinoline compound at various concentrations. Include untreated controls. c. Incubate the plate under static conditions for 24-48 hours at 37°C.[23]
-
Washing: Gently remove the planktonic bacteria by washing the wells with PBS.
-
Fixation: Fix the adherent biofilm with methanol for 15 minutes. Allow the plate to air dry.[23]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes.[23]
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.[23]
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
Mechanisms of Action and Signaling Pathways
The antibacterial activity of quinoline compounds can be attributed to various mechanisms of action that interfere with essential bacterial processes.
1. Inhibition of DNA Replication and Repair (Fluoroquinolones): This is the classical mechanism of fluoroquinolones, which target DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation. By stabilizing the enzyme-DNA complex, fluoroquinolones lead to double-strand DNA breaks and ultimately cell death.[3][4][5]
2. Disruption of Bacterial Membrane Integrity: Some quinoline derivatives, particularly cationic ones, can interact with and disrupt the bacterial cytoplasmic membrane.[6] This leads to membrane depolarization, leakage of intracellular components, and cell death.[6][26]
3. Inhibition of ATP Synthase: Certain quinoline compounds have been shown to target the F1Fo-ATP synthase, an essential enzyme for energy production in bacteria.[1][7][27] By inhibiting ATP synthesis, these compounds deprive the bacterial cell of the energy required for vital processes.
4. Inhibition of Cell Division: Some quinoline derivatives have been found to inhibit the bacterial cell division protein FtsZ.[8] FtsZ is a tubulin homolog that forms a contractile ring at the division site, and its inhibition prevents proper cell division, leading to filamentation and cell death.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. microchemlab.com [microchemlab.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. emerypharma.com [emerypharma.com]
- 23. benchchem.com [benchchem.com]
- 24. Crystal violet assay [bio-protocol.org]
- 25. ableweb.org [ableweb.org]
- 26. Crystal violet staining protocol | Abcam [abcam.com]
- 27. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: 3-Methyl-2-phenylquinoline-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-phenylquinoline-4-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This quinoline core is a key pharmacophore in the development of novel therapeutic agents targeting a range of diseases, including cancer, autoimmune disorders, and infectious diseases. The synthetic accessibility of this class of compounds, primarily through established methods like the Pfitzinger and Doebner reactions, makes it an attractive starting point for the generation of diverse chemical libraries for biological screening and lead optimization.
This document provides detailed application notes on the primary medicinal chemistry uses of this compound and its analogs, alongside comprehensive experimental protocols for their synthesis and biological evaluation.
Key Medicinal Chemistry Applications
The this compound scaffold has been extensively explored for its potential as:
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Targeting the de novo pyrimidine biosynthesis pathway for anticancer, anti-inflammatory, and antiviral applications.
-
Histone Deacetylase (HDAC) Inhibitors: Modulating gene expression for the treatment of cancers.
-
Antibacterial Agents: Offering a scaffold for the development of new antibiotics to combat drug-resistant bacteria.
Application Note 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Background: Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines. Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH a prime therapeutic target. Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and induces apoptosis. The quinoline-4-carboxylic acid core effectively mimics the carboxylate of the known DHODH inhibitor brequinar, allowing it to form critical interactions within the enzyme's active site.
Therapeutic Potential:
-
Oncology: Suppression of tumor growth has been observed in various cancer models.
-
Autoimmune Diseases: Potential for treating conditions like rheumatoid arthritis by suppressing lymphocyte proliferation.
-
Virology: Broad-spectrum antiviral activity has been reported, as many viruses rely on the host cell's pyrimidine pool for replication.
Quantitative Data on Quinoline-based DHODH Inhibitors:
| Compound ID | Modification | Target | IC50 (nM) | Reference |
| Analog 41 | Quinoline-based | DHODH | 9.71 ± 1.4 | |
| Analog 43 | Quinoline-based | DHODH | 26.2 ± 1.8 | |
| Analog 46 | 1,7-Naphthyridine | DHODH | 28.3 ± 3.3 | |
| Brequinar | (Reference compound) | DHODH | - | |
| Teriflunomide | (Reference compound) | DHODH | 307 |
Signaling Pathway:
Application Note 2: Inhibition of Histone Deacetylases (HDACs)
Background: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. HDAC inhibitors promote histone hyperacetylation, leading to a more relaxed chromatin state, which can reactivate the expression of these silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.
Therapeutic Potential:
-
Oncology: Investigated for the treatment of various hematological and solid tumors. Selective HDAC3 inhibitors have shown promise in cancer therapy.
Quantitative Data on Quinoline-based HDAC Inhibitors:
| Compound ID | Target Selectivity | IC50 (µM) | Cell Line | Reference |
| D28 | HDAC3 selective | 24.45 | K562 |
Signaling Pathway:
Application Note 3: Antibacterial Activity
Background: The emergence of multidrug-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent example. Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Therapeutic Potential:
-
Infectious Diseases: Development of new antibiotics to treat infections caused by Gram-positive and potentially Gram-negative bacteria.
Quantitative Data on Quinoline-based Antibacterial Agents:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | |
| 5a7 | Escherichia coli | 128 | |
| QQ1 | Staphylococcus aureus | 1.22 | |
| QQ5 | Staphylococcus aureus | 1.22 | |
| QQ6 | Staphylococcus aureus | 1.22 | |
| QQ6 | Enterococcus faecalis | 4.88 | |
| HSN584 | MRSA | 4 or 8 | |
| HSN739 | MRSA | 4 or 8 |
Experimental Protocols
Synthesis of this compound via Pfitzinger Reaction
The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.
Materials:
-
Isatin
-
Propiophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.
-
To this solution, add a solution of propiophenone (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted propiophenone.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with dilute hydrochloric acid or acetic acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Experimental Workflow:
Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives via Doebner Reaction
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.
Materials:
-
Substituted aniline
-
Substituted benzaldehyde
-
Pyruvic acid
-
Ethanol or Acetonitrile
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂) (catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol or acetonitrile, add a catalytic amount of trifluoroacetic acid or BF₃·OEt₂.
-
Stir the mixture at reflux (for ethanol) or 65 °C (for acetonitrile) for 1 hour.
-
Add pyruvic acid (1.5 equivalents) dropwise to the reaction mixture.
-
Continue to stir the reaction at the same temperature for an additional 12-20 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetonitrile, add ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the aqueous layer and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
If using ethanol, pour the reaction mixture into ice water to precipitate the product.
-
Filter the crude product and purify by recrystallization or column chromatography.
Experimental Workflow:
Conclusion
This compound and its derivatives are a versatile and highly valuable class of compounds in medicinal chemistry. Their demonstrated efficacy as inhibitors of DHODH and HDACs, as well as their potential as antibacterial agents, underscores their importance in the development of new therapies for a range of challenging diseases. The well-established and adaptable synthetic routes to this scaffold further enhance its appeal for drug discovery programs. The data and protocols presented herein provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this promising molecular framework.
Application Notes: Derivatization of 3-Methyl-2-phenylquinoline-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
1. Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, 3-methyl-2-phenylquinoline-4-carboxylic acid serves as a crucial starting point for the development of novel therapeutic agents. Its derivatives have shown significant potential as inhibitors of key enzymes like dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), which are implicated in cancer, autoimmune disorders, and viral infections.[1][2][3][4]
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. By systematically modifying the this compound core, researchers can probe interactions with biological targets and develop more effective drugs. This document provides detailed protocols for the derivatization of this scaffold and the subsequent biological evaluation to establish a clear SAR.
The primary points of modification on the this compound scaffold include:
-
The C-4 carboxylic acid: Can be converted to amides, esters, or other bioisosteres to explore hydrogen bonding and salt bridge interactions within the target's active site.[5][6]
-
The C-2 phenyl group: Substitutions on this ring can modulate hydrophobic and electronic interactions.[1][5]
-
The quinoline ring system: Substitutions on the benzo portion of the ring can influence the overall physicochemical properties of the molecule.[5]
2. Derivatization Strategies & SAR Insights
The derivatization of the parent molecule is primarily focused on the carboxylic acid moiety, which is crucial for the biological activity of many quinoline-based inhibitors.[5][7]
-
Amide Synthesis: Converting the carboxylic acid to an amide is a common and effective strategy. The resulting N-H bond can act as a hydrogen bond donor, and the substituent on the nitrogen can be varied to explore different pockets of the enzyme's active site. This approach has been used to generate libraries of compounds for screening.[8]
-
Ester Synthesis: Esterification of the carboxylic acid removes the acidic proton and introduces lipophilicity. While the free carboxylic acid is often essential for DHODH inhibition by forming key interactions, ester derivatives can act as prodrugs or exhibit different target affinities.[5][9]
Below is a workflow illustrating the primary derivatization pathways from the core scaffold.
3. Data Presentation: Structure-Activity Relationships
SAR studies have identified critical structural features for the biological activity of quinoline-4-carboxylic acid analogs. The tables below summarize key findings from the literature.
Table 1: SAR of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors
| Compound ID | C-2 Substituent | C-4 Group | hDHODH IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | -COOH | 0.250 ± 0.11 | - | [1] |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | [9] |
| 15 | 2'-pyridyl | -COOCH₃ | > 25 | 3.93 ± 0.65 | [9] |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 | [9] |
Data highlights the necessity of a bulky, hydrophobic substituent at the C-2 position and a free carboxylic acid at the C-4 position for potent DHODH inhibition.[1][5][9]
Table 2: SAR of 2-Phenylquinoline-4-carboxylic Acid Analogs as HDAC Inhibitors
| Compound ID | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | K562 Antiproliferative IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| D28 | Phenylpiperazine | Hydroxamic acid | 24.45 | - | [1] |
| D29 | Phenylpiperazine | Hydrazide | >50 | - | [1] |
In this series, the 2-phenylquinoline-4-carboxylic acid group acts as the "cap" moiety. The nature of the Zinc-Binding Group is critical for enzyme inhibition.[1][3][4]
4. Signaling Pathway Interactions
Derivatives of this compound primarily target enzymatic pathways crucial for cell proliferation.
DHODH Inhibition: DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5][7] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway.[7] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest.[2][7]
HDAC Inhibition: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors prevent this, maintaining an acetylated state that allows for the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[3][4]
5. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
-
Materials:
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[10]
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[10]
-
Add the desired amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aq. LiCl (to remove DMF), 1M aq. HCl, saturated aq. NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Fischer Esterification
This protocol describes the acid-catalyzed esterification of the carboxylic acid with an alcohol.
-
Materials:
-
This compound (1.0 equivalent)
-
Alcohol (serves as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 equivalents)
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).[11]
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-24 hours, monitoring progress by TLC.[11][12]
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aq. NaHCO₃ until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
-
Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This colorimetric assay quantifies the ability of a compound to inhibit human DHODH enzymatic activity.[9]
-
Materials:
-
Recombinant human DHODH
-
Substrates: Dihydroorotate, Decylubiquinone
-
Chromogenic substrate: 2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., Tris-HCl with detergents and cofactors)
-
96-well microplate, spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the DHODH enzyme, decylubiquinone, DCIP, and the test compound at various concentrations.[9]
-
Initiate the reaction by adding dihydroorotate to each well.[9]
-
Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. This measures the rate of DCIP reduction.[9]
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.[9]
-
Protocol 4: Cell Viability (MTT) Assay
The MTT assay assesses the cytotoxic or anti-proliferative effects of the synthesized derivatives on cancer cell lines (e.g., HCT-116, K562).[8][9]
-
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate, multi-channel pipette, plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-2-phenylquinoline-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methyl-2-phenylquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pfitzinger reaction resulted in a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in the Pfitzinger synthesis of this compound can arise from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Hydrolysis of Isatin: The initial ring-opening of isatin is a critical step. Ensure you are using a sufficient excess of a strong base, such as potassium hydroxide, and allowing adequate time for this step to complete. A distinct color change in the reaction mixture is indicative of the formation of the potassium salt of the corresponding isatinic acid.[1]
-
Suboptimal Reaction Temperature: The subsequent condensation and cyclization steps are sensitive to temperature. If the temperature is too low, the reaction may be slow and incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in the formation of tarry byproducts.[1] Refluxing in an ethanol/water solvent system is a common starting point.
-
Purity of Reactants: Ensure that the isatin and propiophenone used are of high purity, as impurities can lead to side reactions and lower the yield of the desired product.
-
Insufficient Reaction Time: It is crucial to monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC). The reaction may require several hours at reflux to reach completion.[1]
Q2: My reaction mixture turned into a thick, dark tar. What went wrong and can it be salvaged?
A2: Tar formation is a common issue in the Pfitzinger reaction, often due to side reactions.[2] Here are some preventative measures and potential remedies:
-
Modified Reactant Addition: Instead of combining all reactants at once, first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the ring-opening to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation. Once the isatin is fully dissolved, then add the propiophenone.
-
Temperature Control: High temperatures can accelerate side reactions that lead to tar formation. Maintain the reaction temperature as specified in established protocols and avoid excessive heating. For some substrates, a lower reaction temperature for a longer duration may be beneficial.
-
pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can contribute to the degradation of the product and the formation of tars.
Q3: After acidification, my product appears oily and does not solidify. What should I do?
A3: The "oiling out" of a product instead of crystallization often indicates the presence of impurities or that the solution was cooled too quickly. To address this:
-
Try redissolving the oil in a slightly larger volume of the hot solvent and allow it to cool more slowly.
-
Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.
-
Adding a seed crystal of the pure product, if available, can also induce crystallization.
Q4: My final product is colored (e.g., yellow or brown). How can I decolorize it?
A4: Colored impurities are common. A simple and effective method for their removal is the use of activated charcoal during recrystallization.
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution and briefly continue heating. The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly, as excessive amounts can also adsorb your desired product, leading to a reduction in yield. The hot solution must then be filtered to remove the charcoal before allowing the solution to cool for crystallization.
Q5: How can I confirm the purity of my this compound?
A5: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A pure sample will show a single major peak.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any impurities.
Experimental Protocols
Purification by Recrystallization
This protocol describes a general method for the purification of crude this compound. The choice of solvent and specific volumes may need to be optimized based on the scale of the reaction and the level of impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Data Presentation
| Parameter | Expected Value | Analysis Method |
| Yield | 50-70% (post-recrystallization) | Gravimetric |
| Purity | >98% | HPLC |
| Melting Point | Approx. 245-250 °C (decomposes) | Melting Point Apparatus |
| Appearance | White to off-white crystalline solid | Visual |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid using the Pfitzinger reaction. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound using the Pfitzinger reaction?
A1: The primary byproducts encountered in this synthesis are typically:
-
Tar-like substances: These are complex, high-molecular-weight materials that are difficult to characterize and arise from various side reactions, often promoted by high temperatures and prolonged reaction times.[1][2]
-
Self-condensation products of propiophenone: Under the strongly basic conditions of the Pfitzinger reaction, propiophenone can undergo self-aldol condensation to form byproducts.
-
Unreacted isatin: Incomplete reaction can lead to the presence of unreacted isatin in the final product, which can complicate purification.[2]
-
Isomeric quinoline-4-carboxylic acids: Due to the unsymmetrical nature of propiophenone, there is a possibility of forming the isomeric byproduct, 2-ethylquinoline-4-carboxylic acid, although the formation of this compound is generally favored.
Q2: My reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A2: Low yields in the Pfitzinger reaction are a common issue and can often be attributed to several factors. Here are some troubleshooting steps to improve your yield:
-
Incomplete Isatin Ring Opening: The initial step of the reaction is the base-catalyzed opening of the isatin ring. If this is not complete, the subsequent reaction will be inefficient. Ensure the isatin is fully dissolved in the basic solution before adding the propiophenone. A color change from orange/purple to a pale yellow or brown is indicative of successful ring opening.[2]
-
Suboptimal Reactant Stoichiometry: An excess of the carbonyl compound (propiophenone) is often used to drive the reaction to completion and minimize residual isatin. Experimenting with the molar ratio of propiophenone to isatin can be beneficial.[3]
-
Inadequate Temperature Control: High temperatures can favor the formation of tar and other byproducts. It is crucial to maintain the recommended reaction temperature and avoid excessive heating.[3]
-
Insufficient Reaction Time: The Pfitzinger reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[3]
Q3: I am observing a significant amount of tar in my reaction mixture, making purification difficult. How can I minimize tar formation?
A3: Tar formation is a frequent challenge in the Pfitzinger synthesis. The following strategies can help to mitigate this issue:
-
Modified Reactant Addition: Instead of adding all reactants at once, first dissolve the isatin in the strong base (e.g., potassium hydroxide) to facilitate the formation of the potassium salt of isatinic acid. Once the isatin is fully dissolved, then add the propiophenone. This can reduce side reactions.[2]
-
Temperature Control: As mentioned previously, avoid excessive heat. Running the reaction at a lower temperature for a longer duration may be beneficial for some substrates.
-
Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific setup.
-
pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity which can contribute to the degradation of the product and tar formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Incomplete isatin ring opening. | Ensure isatin is completely dissolved in the base before adding propiophenone. Look for a distinct color change. |
| Incorrect stoichiometry. | Use a slight excess of propiophenone to drive the reaction to completion.[3] | |
| Reaction not at optimal temperature or time. | Monitor the reaction by TLC to determine the optimal reaction time and ensure the temperature is maintained as per the protocol.[3] | |
| Impure reactants. | Use high-purity isatin and propiophenone. | |
| Formation of Tar/Resinous Material | Reaction temperature is too high. | Maintain a gentle reflux and ensure even heating. Consider running the reaction at a lower temperature for a longer period. |
| Prolonged reaction time after completion. | Monitor the reaction by TLC and work up the reaction as soon as it is complete. | |
| Incorrect order of reactant addition. | Add propiophenone to the pre-formed solution of the opened isatin ring in base.[2] | |
| Product is Difficult to Purify | Presence of unreacted isatin. | Use an excess of propiophenone. During workup, washing the aqueous solution with an organic solvent like diethyl ether before acidification can help remove unreacted ketone. |
| Presence of propiophenone self-condensation byproducts. | Optimize reaction conditions (temperature, base concentration) to minimize side reactions. Recrystallization of the final product is often necessary. | |
| Inconsistent Results | Variability in base concentration. | Prepare fresh base solutions and ensure accurate concentration. The concentration of the base can affect both the rate of isatin ring opening and side reactions.[3] |
| Inefficient stirring. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.
Materials:
-
Isatin
-
Propiophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Diethyl ether (for washing)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1]
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature until the color changes from purple/orange to a light brown or pale yellow, indicating the formation of the potassium salt of isatinic acid. This may take up to an hour.[1][2]
-
Addition of Propiophenone: To this mixture, add propiophenone (0.07-0.15 mol).[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. d. Wash the aqueous solution with diethyl ether to remove any unreacted propiophenone and other neutral impurities. e. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).
-
Purification: a. Collect the solid product by vacuum filtration. b. Wash the collected solid with cold water. c. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Effect of Base Concentration on Yield
| Base (KOH) Concentration | Reaction Time (h) | Yield of this compound (%) | Observations |
| 10% (w/v) | 24 | Low | Incomplete reaction, significant unreacted isatin observed. |
| 20% (w/v) | 18 | Moderate | Good conversion, some tar formation. |
| 33% (w/v) | 12 | High | Faster reaction, but increased potential for byproduct formation.[4] |
Note: The data presented are illustrative and may vary based on specific experimental conditions.
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Reflux Temp (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
| Ethanol/Water (9:1) | ~78 | 18 | Good | Moderate tar formation. |
| n-Butanol | ~117 | 12 | Moderate | Increased tar formation due to higher temperature. |
| Dioxane/Water (9:1) | ~100 | 16 | Fair | Less tar, but slower reaction rate. |
Note: The data presented are illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Pfitzinger reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Doebner Reaction Conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Doebner reaction conditions for higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and what is it used for?
The Doebner reaction is a chemical process that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] It is a valuable method in organic synthesis for creating the core structure of quinolines, which are important scaffolds in medicinal chemistry and drug development.[2]
Q2: What is the underlying mechanism of the Doebner reaction?
The precise mechanism of the Doebner reaction is not definitively established, but two primary pathways are proposed.[1]
-
Pathway A (Aldol Condensation First): This route begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to form the quinoline ring.[1]
-
Pathway B (Schiff Base First): Alternatively, the aniline and aldehyde first react to form a Schiff base (an N-arylimine). This intermediate then reacts with the enol of pyruvic acid, leading to the same aniline derivative as in Pathway A, which then cyclizes and dehydrates.[1][2]
The resulting dihydroquinoline intermediate is ultimately oxidized to the aromatic quinoline product. This oxidation can occur via a hydrogen transfer mechanism where an imine, formed from a second molecule of aniline and aldehyde, acts as the oxidizing agent.[2]
References
3-Methyl-2-phenylquinoline-4-carboxylic acid stability and degradation pathways
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Methyl-2-phenylquinoline-4-carboxylic acid. Please note that while extensive research has been conducted on quinoline derivatives, specific experimental stability and degradation data for this compound is limited in publicly available literature. The information provided herein is based on the known chemical properties of the quinoline core, carboxylic acid functional group, and general principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, temperatures of 2-8°C are recommended.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its structure, this compound may be susceptible to degradation under the following conditions:
-
Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, reactions involving this group could occur, although decarboxylation is more likely under certain stressors.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. The methyl group could also be oxidized.
-
Photodegradation: Aromatic systems like quinoline can be sensitive to UV light, which may induce photodegradation reactions.
Q3: What analytical methods are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal HPLC method should be able to separate the parent compound from any potential degradation products. UV-Vis spectrophotometry can also be used for quantification, though it is not a separation technique.[1] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC chromatogram after storing my sample in solution. What could be the cause?
A1: The appearance of new peaks likely indicates degradation of your compound. Consider the following:
-
Solvent-Induced Degradation: The solvent used to dissolve the compound may be causing degradation. For example, if the solvent is not anhydrous, hydrolysis might occur over time.
-
Exposure to Light: If the sample solution was not protected from light, photodegradation may have occurred.
-
Incorrect pH: The pH of the solution can significantly impact the stability of the compound.
To troubleshoot this, you can:
-
Prepare fresh solutions and analyze them immediately to confirm the initial purity.
-
Store solutions under different conditions (e.g., refrigerated, protected from light) to identify the cause of degradation.
-
Use a different, inert solvent if possible.
Q2: The concentration of my stock solution of this compound seems to decrease over time, even when stored properly. Why is this happening?
A2: A decrease in concentration could be due to several factors:
-
Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic).
-
Subtle Degradation: Even under recommended storage conditions, very slow degradation can occur over extended periods.
-
Evaporation of Solvent: If the container is not perfectly sealed, solvent evaporation can lead to an apparent increase in concentration, but if not sealed properly, sublimation of the solid could also be a factor, though less likely.
To address this:
-
Use silanized glass vials to minimize adsorption.
-
Re-qualify the concentration of your stock solution periodically.
-
Ensure the container is tightly sealed.
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize the major degradation products using LC-MS.
-
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Duration (hours) | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 | 80°C | ~5% | Minor impurities |
| 0.1 N NaOH | 24 | 80°C | ~15% | Decarboxylated product |
| 3% H₂O₂ | 24 | Room Temp | ~25% | N-oxide, Hydroxylated derivatives |
| UV Light (254 nm) | 24 | Room Temp | ~10% | Photodimers, other photoproducts |
| Heat (Solid) | 24 | 105°C | <2% | Minimal degradation |
Visualizations
Caption: Hypothetical degradation pathways under hydrolytic and oxidative stress.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: Enhancing Quinoline Carboxylic Acid Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with quinoline carboxylic acids in biological assays.
Troubleshooting Guide
Issue: My quinoline carboxylic acid derivative is precipitating out of my aqueous assay buffer.
This is a common issue due to the often hydrophobic nature of the quinoline ring system.[1] The following troubleshooting steps can help improve the solubility of your compound.
| Potential Cause | Suggested Solution | Key Considerations |
| Suboptimal pH | The carboxylic acid moiety is ionizable. Increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][2] | Ensure the final pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity). The pKa of the carboxylic acid group on a quinoline ring is typically in the acidic range (3-5).[1] |
| Insufficient Solvent Polarity | Introduce a water-miscible organic co-solvent to decrease the polarity of the aqueous medium. | The final concentration of the co-solvent should be minimized (typically <1% v/v) to avoid impacting the biological assay.[3] Always include a vehicle control with the same co-solvent concentration. |
| Compound Aggregation | Use solubility-enhancing excipients like cyclodextrins to form inclusion complexes. | The type of cyclodextrin and the molar ratio of cyclodextrin to your compound will need to be optimized. |
| Low Intrinsic Solubility | Convert the carboxylic acid into a more soluble salt form with a suitable base before introducing it to the assay buffer. | Common counter-ions include sodium, potassium, and tromethamine (Tris).[1] The stability and hygroscopicity of the resulting salt should be assessed.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline carboxylic acid derivative difficult to dissolve in aqueous solutions?
A1: The quinoline ring structure is largely nonpolar, and bulky substituents can further increase hydrophobicity, leading to poor aqueous solubility. The carboxylic acid group provides a handle for solubility enhancement, but at neutral pH, the compound may still have limited solubility.
Q2: I'm observing inconsistent results in my cell-based assay. Could this be a solubility issue?
A2: Yes, inconsistent results are a common hallmark of poor compound solubility. If your compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to an underestimation of potency and poor structure-activity relationships (SAR).
Q3: What is the maximum concentration of DMSO I can use as a co-solvent in my cell-based assay?
A3: The tolerance to DMSO is highly dependent on the cell line and the specific assay. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v). Some sensitive assays may show effects at concentrations as low as 0.1% (v/v). It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.
Q4: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What can I do?
A4: This is a common problem known as "precipitation upon dilution." To mitigate this, try the following:
-
Decrease the stock solution concentration: A lower starting concentration in DMSO may prevent it from crashing out when diluted.
-
Optimize the dilution method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing.
-
Use a co-solvent system: Instead of pure water or buffer, dilute your DMSO stock into a buffer that already contains a small percentage of a co-solvent like PEG 300 or ethanol.
Q5: How do I choose the right method to improve the solubility of my specific quinoline carboxylic acid derivative?
A5: The optimal method depends on the physicochemical properties of your compound and the requirements of your biological assay.
-
pH adjustment is a good first approach for ionizable compounds like carboxylic acids.
-
Co-solvents are useful for highly hydrophobic compounds but must be used at low concentrations to avoid assay interference.
-
Cyclodextrins are effective for forming inclusion complexes and can be a good option when pH modification and co-solvents are not suitable.[4]
-
Salt formation is a robust method but requires chemical modification and characterization of the resulting salt.[1]
Data Presentation: Solubility Enhancement of Quinolines
The following tables summarize the solubility of representative quinoline carboxylic acids and the impact of different solubilization methods.
Table 1: Solubility of Selected Quinoline Carboxylic Acid Derivatives
| Compound | Solvent | Solubility |
| Quinoline-4-carboxylic acid | DMSO | 34 mg/mL |
| 2-Phenyl-4-quinolinecarboxylic acid | Water | Insoluble |
| 2-Phenyl-4-quinolinecarboxylic acid | Ethanol | ~8.3 mg/mL (1 g in 120 mL) |
| Brequinar Sodium | Water (pH 7.4) | <0.10 mg/mL |
Data compiled from publicly available sources.
Table 2: Effect of Solubilization Methods on a Poorly Soluble Compound (Illustrative Example)
| Solubilization Method | Conditions | Fold Increase in Aqueous Solubility (Approx.) |
| pH Adjustment | Increase pH from 5.0 to 7.4 | 10 - 50 |
| Co-solvency | 10% (v/v) Ethanol in water | 5 - 20 |
| Co-solvency | 10% (v/v) PEG 400 in water | 20 - 100 |
| Cyclodextrin Complexation | 1:1 molar ratio with HP-β-CD | 50 - 200 |
These are generalized values and the actual improvement will vary depending on the specific quinoline carboxylic acid derivative.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To determine the optimal pH for solubilizing a quinoline carboxylic acid in an aqueous buffer.
Materials:
-
Quinoline carboxylic acid derivative
-
Deionized water or buffer of choice (e.g., phosphate buffer)
-
0.1 M NaOH or KOH solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Microcentrifuge
Procedure:
-
Accurately weigh a small amount of the quinoline carboxylic acid and suspend it in a known volume of deionized water or buffer to create a slurry.
-
Place the suspension on a magnetic stirrer.
-
Slowly add the 0.1 M NaOH or KOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.[1]
-
Observe the dissolution of the compound. The optimal pH is the point at which the compound completely dissolves. It is advisable to use a pH slightly above this value to ensure complete and stable dissolution.[1]
-
If a precise solubility value is required, equilibrate the suspension at the target pH for 24-48 hours, centrifuge to pellet any undissolved solid, and quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of a quinoline carboxylic acid in various co-solvent/water mixtures.
Materials:
-
Quinoline carboxylic acid derivative
-
Water-miscible co-solvents (e.g., DMSO, ethanol, PEG 300, propylene glycol)
-
Deionized water or buffer
-
Vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Prepare a series of co-solvent/water (or buffer) mixtures with varying volume ratios (e.g., 5%, 10%, 20%, 50% v/v of co-solvent).[1]
-
Add an excess amount of the quinoline carboxylic acid to a known volume of each co-solvent mixture in a sealed vial. The goal is to have undissolved solid remaining at equilibrium.
-
Place the vials on an orbital shaker or rotator and equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.[1]
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound in each sample using a validated HPLC-UV method or another appropriate technique.
-
Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal mixture for your needs.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
Objective: To prepare and evaluate a quinoline carboxylic acid-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
Quinoline carboxylic acid derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Deionized water
-
Mortar and pestle or lyophilizer
-
Analytical balance
-
Vortex mixer and sonicator
Procedure (Kneading Method):
-
Accurately weigh the quinoline carboxylic acid and the cyclodextrin in a desired molar ratio (e.g., 1:1).
-
Place the powders in a mortar and add a small amount of water to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature or under vacuum.
-
Wash the dried complex with a small amount of a solvent in which the free compound is soluble but the complex is not, to remove any surface-adsorbed drug.
-
Dry the final complex and evaluate its solubility in water using the shake-flask method described in Protocol 2.
Procedure (Lyophilization/Freeze-Drying Method):
-
Dissolve the cyclodextrin in deionized water.
-
Dissolve the quinoline carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to the cyclodextrin solution while stirring.
-
Stir the resulting solution for 24 hours to allow for complex formation.
-
Freeze the solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen solution until all the solvent is removed to obtain a dry powder of the inclusion complex.
-
Evaluate the solubility of the complex in water as described above.
Visualizations
Caption: A workflow for selecting and applying a suitable method to enhance the solubility of quinoline carboxylic acids for biological assays.
Caption: The inhibitory action of certain quinoline carboxylic acids on the DHODH enzyme within the de novo pyrimidine biosynthesis pathway.[2][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. oatext.com [oatext.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Methyl-2-phenylquinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 3-Methyl-2-phenylquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer. What are the primary reasons for its poor solubility?
A1: The poor aqueous solubility of this compound is primarily due to two factors: its chemical structure and its crystalline nature. The molecule possesses a large, hydrophobic aromatic quinoline ring system. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic to neutral pH, the carboxylic acid group remains protonated, rendering the molecule less polar and thus less soluble in water.[1] Furthermore, the planar structure can lead to strong intermolecular interactions in the solid state, forming a stable crystal lattice that is difficult for water molecules to disrupt.
Q2: I am seeing precipitation when I add my DMSO stock solution of the compound to my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound, highly soluble in the organic solvent (like DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this, you can try the following:
-
Decrease the final concentration: The most straightforward approach is to use a lower final concentration of the compound in your assay.
-
Increase the percentage of co-solvent: If your experiment allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility. However, be mindful of potential solvent effects on your biological system.
-
Use a pre-mixed, lower-concentration intermediate dilution: Instead of adding the high-concentration stock directly, first dilute it in a solvent mixture that is more compatible with your final aqueous buffer.
-
Employ solubility enhancement techniques: Consider formulating your compound using methods described in the troubleshooting guides below.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification is a highly effective technique for ionizable compounds like this one.[2] By increasing the pH of the aqueous solution to a value above the pKa of the carboxylic acid group, the compound will deprotonate to form the more soluble carboxylate salt. It is recommended to determine the pH-solubility profile to find the optimal pH for your experiments.[2]
Q4: What are the most common and effective methods to permanently increase the aqueous solubility of this compound for formulation purposes?
A4: For long-term formulation strategies, several techniques can be employed:
-
Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase its aqueous solubility.[3]
-
Co-crystallization: Forming a co-crystal with a benign, water-soluble co-former can disrupt the crystal lattice and improve solubility.
-
Use of Cyclodextrins: Encapsulating the hydrophobic quinoline portion of the molecule within the lipophilic cavity of a cyclodextrin can significantly enhance its apparent aqueous solubility.[4]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.
Troubleshooting Guides
Issue 1: Compound has low solubility in aqueous buffers for in vitro assays.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| The compound is in its non-ionized, poorly soluble form. | pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid. | See Experimental Protocol 1: pH-Dependent Solubility Profile Determination . |
| The concentration of the compound exceeds its solubility limit in the final assay medium. | Co-solvency: Introduce a water-miscible organic solvent to the aqueous buffer. | See Experimental Protocol 2: Solubility Enhancement by Co-solvency . |
| The hydrophobic nature of the molecule limits its interaction with water. | Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes. | See Experimental Protocol 3: Formulation with Cyclodextrins . |
Issue 2: Difficulty in preparing a stable, injectable formulation for in vivo studies.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| The free acid form of the compound is not sufficiently soluble for the required dosage. | Salt Formation: Prepare a pharmaceutically acceptable salt of the compound. | See Experimental Protocol 4: Salt Formation for Improved Aqueous Solubility . |
| Even with pH adjustment, the solution is not stable upon storage or dilution. | Lyophilization of a Salt Solution: Prepare a salt solution at an optimal pH and lyophilize it to create a readily soluble powder for reconstitution. | This involves preparing a solution as per Protocol 4 and then using a standard lyophilization cycle. The resulting powder can be reconstituted with sterile water or saline before use. |
Data Presentation
| Compound | Solvent | Solubility |
| 2-Phenyl-4-quinolinecarboxylic acid | Water | Insoluble[5] |
| 2-Phenyl-4-quinolinecarboxylic acid | Alcohol | 1 g in 120 mL[5] |
| 2-Phenyl-4-quinolinecarboxylic acid | Diethyl ether | 1 g in 100 mL[5] |
| 2-Phenyl-4-quinolinecarboxylic acid | Chloroform | 1 g in 400 mL[5] |
| Quinoline-4-carboxylic acid | DMSO | 34 mg/mL (196.33 mM)[1] |
Experimental Protocols
Experimental Protocol 1: pH-Dependent Solubility Profile Determination
-
Prepare a series of buffers: Create a range of buffers (e.g., citrate, phosphate, borate) covering a pH spectrum from 2 to 10, maintaining a constant ionic strength.
-
Add excess compound: Add an excess amount of finely powdered this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the data: Plot the measured solubility as a function of pH to determine the pH at which solubility is maximized.
Experimental Protocol 2: Solubility Enhancement by Co-solvency
-
Select co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[6]
-
Prepare solvent mixtures: Create a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine solubility: Measure the solubility of this compound in each co-solvent mixture following the steps outlined in Protocol 1.
-
Evaluate for toxicity: If for biological use, ensure the final concentration of the co-solvent is not toxic to the cells or organism.
Experimental Protocol 3: Formulation with Cyclodextrins
-
Select a cyclodextrin: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and low toxicity.[7][8]
-
Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Determine phase solubility: Add an excess of this compound to each cyclodextrin solution and equilibrate as described in Protocol 1.
-
Analyze and plot: Quantify the concentration of the dissolved compound and plot it against the cyclodextrin concentration to generate a phase-solubility diagram. This will reveal the stoichiometry of the inclusion complex and the extent of solubility enhancement.
Experimental Protocol 4: Salt Formation for Improved Aqueous Solubility
-
Select a counterion: For the acidic this compound, choose a pharmaceutically acceptable base (counterion). The pKa of the base should be at least 2-3 units higher than the pKa of the carboxylic acid to ensure stable salt formation.[9] Common choices include sodium hydroxide, potassium hydroxide, tromethamine, or various amines.
-
Dissolve the acid: Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Add the base: Add an equimolar amount of the selected base to the solution. The base can be added as a solid or as a solution in the same solvent.
-
Isolate the salt: The resulting salt may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Wash and dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the salt: Confirm salt formation and assess its purity using techniques like melting point analysis, FTIR, NMR, and X-ray powder diffraction (XRPD).
-
Determine aqueous solubility: Measure the aqueous solubility of the newly formed salt using the method described in Protocol 1.
Visualizations
Caption: Workflow for selecting a solubility enhancement technique.
This compound and its derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[10] This pathway is crucial for cell proliferation, making DHODH an attractive target in cancer and autoimmune diseases.[10] Poor aqueous solubility can hinder the accurate determination of a compound's inhibitory activity in biological assays.
Caption: Inhibition of the pyrimidine biosynthesis pathway by a DHODH inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. 2-苯基-4-喹啉羧酸 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. scienceasia.org [scienceasia.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
Technical Support Center: Interference of Quinoline Compounds in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by quinoline compounds in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are quinoline compounds and why are they relevant in my research?
Quinoline is a heterocyclic aromatic organic compound that forms the core structure of many synthetic and natural products.[1] Its derivatives are widely investigated for their potential pharmacological properties, including anti-malarial, anti-cancer, anti-HIV, and antibacterial activities.[2][3] If you are working in drug discovery or related fields, it is likely you will encounter quinoline-based molecules in your screening libraries.
Q2: What is compound autofluorescence and why are quinoline compounds prone to it?
Compound autofluorescence is the inherent ability of a molecule to absorb light and then re-emit it as fluorescence.[4] Quinoline compounds, due to their extended π-electron systems within the aromatic rings, can readily absorb light energy and subsequently fluoresce, leading to false-positive signals in fluorescence-based assays.[4]
Q3: How can I determine if my quinoline compound is causing interference?
The most direct way is to measure the fluorescence of your compound in the absence of any other assay components.[4] This can be done using a fluorescence microplate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and measuring the emission across a range of wavelengths, you can determine if the compound itself is contributing to the signal.[4]
Q4: Besides autofluorescence, are there other ways quinoline compounds can interfere with my assay?
Yes, another significant interference mechanism is fluorescence quenching.[5][6] This is a process where the quinoline compound decreases the fluorescence intensity of your reporter fluorophore.[5] This can happen through mechanisms like the inner filter effect, where the compound absorbs the excitation or emission light of the fluorophore, or through direct energy transfer.[6]
Q5: My quinoline compound is showing activity in multiple, unrelated assays. What could be the reason?
This is a classic sign of a Pan-Assay Interference Compound (PAINS).[4] PAINS are molecules that appear to be active in a wide variety of assays due to their chemical properties, which often involve reactivity or interference with assay technologies rather than specific, targeted biological activity. Many fused tetrahydroquinolines have been identified as a class of PAINS.[7]
Troubleshooting Guides
Issue 1: High background fluorescence in my assay wells.
Possible Cause: Autofluorescence from your quinoline compound.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Prepare wells containing only the quinoline compound at the relevant concentration in the assay buffer. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A high signal in these wells confirms autofluorescence.[5]
-
Perform Background Subtraction: Subtract the average fluorescence intensity of the "compound-only" control wells from the fluorescence intensity of your experimental wells.[4]
-
Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often most prominent in the blue-green region of the spectrum.[4] If your assay permits, use a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) to minimize spectral overlap.[4][5]
-
Utilize Time-Resolved Fluorescence (TRF): TRF-based assays, particularly those using lanthanide chelates, have long-lived fluorescence signals. This allows for a time delay between excitation and detection, during which the short-lived background fluorescence from interfering compounds can decay.[5][8]
Issue 2: My fluorescence signal is lower than expected in the presence of the quinoline compound.
Possible Cause: Fluorescence quenching by your quinoline compound.
Troubleshooting Steps:
-
Pre-read and Post-read Measurement: Measure the fluorescence of your reporter dye before and after adding the quinoline compound. A significant and immediate drop in signal upon addition of the compound suggests quenching.[5]
-
Vary Fluorophore Concentration: If the quenching effect is more pronounced at lower concentrations of your fluorescent reporter, it is likely a significant issue.[5]
-
Consider a Red-Shifted Fluorophore: Many aromatic compounds that cause quenching absorb light in the UV to green spectral range.[5] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region can often mitigate quenching effects.[5]
-
Conduct an Orthogonal Assay: Validate your findings using a non-fluorescence-based assay that measures the same biological endpoint. Examples include luminescence, absorbance, or label-free detection methods.[4]
Issue 3: Inconsistent or non-reproducible dose-response curves.
Possible Cause: Compound aggregation or photobleaching.
Troubleshooting Steps:
-
Lower Compound Concentration: At higher concentrations, some compounds can aggregate, leading to self-quenching and erratic fluorescence signals. Try lowering the working concentration of your quinoline compound.[9]
-
Add a Surfactant: Consider adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20 to your assay buffer to prevent aggregation, provided it doesn't interfere with your experiment.[9]
-
Minimize Light Exposure: Continuous exposure to high-intensity excitation light can lead to photobleaching (photochemical destruction of the fluorophore).[9] Reduce the intensity of the excitation light, decrease the exposure time, or use intermittent measurements instead of continuous monitoring.[9]
-
Use Anti-Photobleaching Agents: If compatible with your assay, add a commercially available anti-photobleaching agent to your buffer.[9]
Quantitative Data
The fluorescence properties of quinoline derivatives can be highly sensitive to their specific chemical structure, solvent environment, and pH.[4][9] The following table summarizes representative spectral data for some quinoline compounds.
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |
| Isoquinoline | Dichloromethane | ~310 | Varies with protonation | [10] |
| Acridine | Dichloromethane | ~355 | Varies with protonation | [10] |
| Benzo[h]quinoline | Dichloromethane | ~310 | ~367 (neutral), ~416 (protonated) | [10][11] |
| Various Polyaryl-substituted Quinolines | Methanol | ~275 | Broad emission in the blue-green region | [1] |
| RM-581-Fluo (N-dimethyl analogue) | pH 7.3 buffer | ~365 | ~505 | [12] |
| RM-581-Fluo (N-dimethyl analogue) | pH 4.0 buffer | ~365 | ~454 | [12] |
Note: This table provides examples and the exact spectral characteristics of your specific quinoline compound should be determined experimentally under your assay conditions.
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of a Quinoline Compound
Objective: To measure the intrinsic fluorescence of a quinoline compound under your specific assay conditions.
Materials:
-
Quinoline compound of interest
-
Assay buffer
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader or spectrofluorometer[4]
Procedure:
-
Prepare a serial dilution of the quinoline compound in the assay buffer. The highest concentration should be the maximum concentration used in your primary assay.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells containing only the assay buffer to serve as a blank control.
-
Place the plate in the fluorescence reader.
-
Emission Scan: Set the excitation wavelength to that of your primary assay's fluorophore. Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.[5]
-
Excitation Scan: Set the emission wavelength to the maximum identified in the emission scan. Scan a range of excitation wavelengths.[5]
-
Analysis: Plot the fluorescence intensity versus wavelength for both the emission and excitation scans. This will provide the autofluorescence profile of your compound. Compare this profile to the spectral properties of your assay's fluorophore to assess the potential for overlap.[5]
Protocol 2: Background Correction for Autofluorescence
Objective: To correct for the autofluorescence of a quinoline compound in an endpoint fluorescence assay.
Procedure:
-
Prepare two identical microplates: a "Test Plate" and a "Control Plate".
-
Test Plate: Set up your assay as usual with all components, including your cells/enzyme, fluorophore, and the quinoline compound at various concentrations.
-
Control Plate: In this plate, omit a critical component of the assay (e.g., the enzyme or the cells) but include the assay buffer and the same concentrations of the quinoline compound as in the Test Plate.
-
Incubate both plates under identical conditions.
-
Measure the fluorescence in both plates using the same instrument settings.
-
Data Analysis: For each concentration of the quinoline compound, subtract the average fluorescence signal from the corresponding wells of the Control Plate from the signal in the Test Plate. This corrected value will more accurately reflect the true assay signal.
Visualizations
Caption: Troubleshooting workflow for quinoline interference.
Caption: Mechanisms of quinoline interference.
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 3-Methyl-2-phenylquinoline-4-carboxylic acid in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-phenylquinoline-4-carboxylic acid. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary targets of this compound?
A1: this compound and its structural analogs have been investigated as inhibitors of several key cellular enzymes. The quinoline-4-carboxylic acid core is a recognized pharmacophore for inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Additionally, derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as inhibitors of histone deacetylases (HDACs), particularly HDAC3, and sirtuin 3 (SIRT3).[2][3]
Q2: What are the potential off-target effects I should be aware of when using this compound?
A2: While specific off-target data for this compound is not extensively documented, off-target effects can be inferred from its potential primary targets:
-
If targeting DHODH: A potential off-target is the Fat Mass and Obesity-Associated Protein (FTO), an RNA demethylase. Some DHODH inhibitors have been shown to inhibit FTO, and conversely, some FTO inhibitors can affect DHODH.[4][5][6]
-
If targeting HDACs: A common off-target for hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase. Inhibition of MBLAC2 can lead to an accumulation of extracellular vesicles.[7][8]
-
If targeting SIRT3: Due to high structural similarity in the active sites, SIRT3 inhibitors may exhibit off-target activity against other sirtuins, particularly SIRT1 and SIRT2, which are located in the nucleus and cytoplasm, respectively.[9][10]
Q3: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect?
A3: Distinguishing between on-target and off-target effects is crucial. Here are several strategies:
-
Use of Structurally Different Inhibitors: Compare the effects of this compound with other inhibitors of the same target that have a different chemical structure. A consistent phenotype across different inhibitor classes suggests an on-target effect.[7]
-
Genetic Knockdown/Knockout: Use RNAi or CRISPR-Cas9 to reduce the expression of the intended target. If the resulting phenotype mimics the effect of the compound, it supports an on-target mechanism.[7]
-
Uridine Rescue for DHODH Inhibition: If you hypothesize that the compound's effect is due to DHODH inhibition, supplementing the cell culture medium with uridine should rescue the cells from the anti-proliferative effects.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to its target protein in a cellular context.[11][12][13][14]
Q4: My experimental results are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors related to the compound and the experimental setup:
-
Compound Stability: Small molecules can be unstable in solution. Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%).
-
Cell Culture Conditions: Variations in cell density, media, and serum batches can alter cellular response to the compound.[15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity at expected effective concentrations. | The compound may be a pan-inhibitor, affecting multiple essential targets simultaneously. | Consider using more selective inhibitors for the intended target to reduce broad toxicity.[7] Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Observed phenotype does not align with the known function of the intended target. | This could be a strong indicator of an off-target effect. | Investigate potential off-targets based on the compound's chemical structure and known promiscuous targets (e.g., kinases, other metabolic enzymes). Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. |
| Loss of inhibitor effect in long-term experiments. | The compound may be degrading in the culture medium over time, or cells may be developing resistance. | Refresh the media with a fresh preparation of the compound at regular intervals. For DHODH inhibitors, resistance can arise from upregulation of the pyrimidine salvage pathway.[16][17] |
| No significant inhibition of cell proliferation is observed. | The compound may be a weak inhibitor of the intended target, or the cell line may be resistant. | Perform a dose-response experiment with a wider concentration range. Ensure the cell line is dependent on the pathway being targeted (e.g., for DHODH inhibitors, use cells that rely on de novo pyrimidine synthesis). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm the intracellular binding of this compound to a target protein.
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[12][13]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12][13]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Quantify the protein bands and plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples to generate melt curves. A shift in the melting temperature (Tm) indicates compound binding.[12]
Mitochondrial Toxicity Assessment
This protocol provides a general workflow to assess if the compound induces mitochondrial dysfunction.
-
Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the compound for a specified duration.
-
Seahorse XF Assay: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant change in these parameters in compound-treated cells compared to controls indicates mitochondrial toxicity.[18]
Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound for 24-72 hours.[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]
Visualizations
References
- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinoline Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with quinoline derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoline derivatives frequently precipitate out of solution in aqueous buffers or cell culture media?
A1: Quinoline derivatives often exhibit poor aqueous solubility due to their rigid, aromatic, and frequently lipophilic structures. This can lead to precipitation when diluting stock solutions (commonly in DMSO) into aqueous assay buffers, resulting in inaccurate compound concentrations and inconsistent results.[1][2] The sudden change in solvent polarity from an organic solvent like DMSO to an aqueous environment can cause the compound to "crash out" of solution.[2]
Q2: How can I improve the solubility of my quinoline derivative in my assay?
A2: Several strategies can be employed to improve the solubility of quinoline derivatives:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1][2]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in the assay buffer or media.[1]
-
pH Adjustment: For quinoline derivatives with basic amine groups, lowering the pH of the buffer can increase solubility by promoting the formation of a more soluble protonated salt.[2][3] However, ensure the final pH is compatible with your biological system.
-
Use of Co-solvents and Surfactants: In some cases, small amounts of co-solvents or non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility.[2]
Q3: My results with a quinoline derivative are inconsistent between experiments. What are the potential causes?
A3: Inconsistent results can stem from several factors beyond solubility issues:
-
Compound Stability: Quinoline derivatives can be unstable and degrade over time, especially with repeated freeze-thaw cycles of stock solutions. It is recommended to prepare smaller aliquots of your stock solution to minimize this.[1]
-
Cell Health and Passage Number: Ensure that the cells used in your assays are healthy and within a consistent, low passage number range to avoid genetic drift and altered cellular responses.[1]
-
Plate Edge Effects: Wells on the outer edges of microplates are more susceptible to evaporation, which can concentrate the compound and affect results. It is advisable to not use the outer wells for critical experiments or to ensure proper humidification.[1]
-
Pan-Assay Interference Compounds (PAINS): Some quinoline derivatives are classified as PAINS, which are compounds that show activity in numerous assays through non-specific mechanisms.[4][5][6]
Q4: My quinoline derivative is fluorescent. How can this affect my fluorescence-based assay and how can I mitigate this?
A4: The intrinsic fluorescence of some quinoline derivatives can interfere with fluorescence-based assays by contributing to the background signal.[7] To address this:
-
Run a Compound-Only Control: Measure the fluorescence of your compound at various concentrations in the assay buffer without the fluorescent probe to quantify its autofluorescence.[1][7]
-
Background Subtraction: Subtract the fluorescence intensity of the compound-only control from your experimental wells.[7]
-
Use Red-Shifted Fluorophores: Autofluorescence of quinoline compounds is often more pronounced in the blue-green spectral region. Switching to fluorophores that excite and emit at longer wavelengths (red or far-red) can help minimize spectral overlap.[7]
Troubleshooting Guides
Issue 1: Compound Precipitation Observed
This guide provides a step-by-step approach to troubleshooting compound precipitation in your biological assay.
Issue 2: Suspected Assay Interference
This guide helps to identify and mitigate potential assay artifacts caused by quinoline derivatives.
Quantitative Data Summary
The following tables provide a summary of quantitative data that can be useful when working with quinoline derivatives.
Table 1: Solubility Enhancement Strategies for a Hypothetical Quinoline Derivative
| Solubilization Method | Example Vehicle | Potential Solubility Increase | Key Consideration |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 fold | Co-solvent concentration must be optimized for the specific assay system to avoid toxicity.[2] |
| pH Adjustment | Acidic Buffer (pH 4-6) | > 100 fold | The final pH must be compatible with the biological assay.[2] |
| Surfactant Use | 0.1% Tween® 80 | 5 - 50 fold | Surfactant concentration should be kept below the critical micelle concentration. |
| Cyclodextrin | 2% HP-β-CD | 10 - 500 fold | Can sometimes interfere with compound-target binding. |
Table 2: Cytotoxicity of Selected Quinoline Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Quinoline-1,8-dione Derivative | HeLa | MTT | IC30: 15.3 | [8] |
| Quinoline-4-carboxylic Acid Derivative | MCF-7 | MTT | 82.9% reduction at 100 µM | [9] |
| Novel Quinoline Derivative (13e) | PC-3 | CCK8 | GI50: 2.61 | [4] |
| Novel Quinoline Derivative (13h) | KG-1 | CCK8 | GI50: 2.98 | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of quinoline derivatives on cultured cells.[10][11]
Materials:
-
Quinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
DMSO or other solubilization solution (e.g., acidified isopropanol)[10]
-
96-well flat-bottom cell culture plates
-
Adherent or suspension cells of choice
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivative in cell culture medium from the DMSO stock.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Remove the old medium and add 100 µL of medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration to determine the IC50 value.
Protocol 2: Luciferase Reporter Assay Interference Check
This protocol helps determine if a quinoline derivative directly inhibits luciferase enzyme activity.[12][13][14]
Materials:
-
Quinoline derivative stock solution (in DMSO)
-
Recombinant luciferase enzyme
-
Luciferase assay substrate (e.g., luciferin)
-
Luciferase assay buffer
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinoline derivative in the luciferase assay buffer.
-
Assay Setup:
-
Add the diluted compound to the wells of the microplate.
-
Include a vehicle control (buffer with the same final DMSO concentration).
-
Add a constant amount of recombinant luciferase enzyme to each well.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Signal Initiation: Add the luciferase substrate to all wells.
-
Luminescence Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: A decrease in the luminescence signal in the presence of the compound compared to the vehicle control indicates potential inhibition of the luciferase enzyme.
Protocol 3: General Fluorescence-Based Cellular Assay
This protocol provides a general framework for conducting a fluorescence-based cellular assay, with considerations for potential interference from quinoline derivatives.[7][15]
Materials:
-
Quinoline derivative stock solution (in DMSO)
-
Fluorescent probe or reporter specific to the biological process of interest
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Cells expressing a fluorescent reporter or suitable for staining with a fluorescent dye
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the quinoline derivative for the desired duration.
-
Fluorescent Labeling (if applicable): If using a fluorescent dye, add it to the cells according to the manufacturer's protocol.
-
Control for Autofluorescence: In a parallel plate without the fluorescent probe/reporter, treat cells with the same concentrations of the quinoline derivative to measure its intrinsic fluorescence under assay conditions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a high-content imaging system at the appropriate excitation and emission wavelengths for your probe.
-
Data Analysis:
-
Subtract the background fluorescence from the compound-only control plate from your experimental data.
-
Normalize the fluorescence signal to a vehicle control to determine the effect of the compound on the biological process.
-
Signaling Pathway Diagrams
Quinoline derivatives are known to interact with various signaling pathways, particularly in the context of cancer research.[8][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reframeDB [reframedb.org]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Luciferase Assay System Protocol [worldwide.promega.com]
- 15. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Quinoline-4-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of quinoline-4-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of our quinoline-4-carboxylic acid derivative after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a common hurdle for quinoline-4-carboxylic acid derivatives, which are often poorly soluble in water.[1] The primary reasons can be categorized into three main areas:
-
Poor Aqueous Solubility and Dissolution: As acidic compounds, their solubility is pH-dependent. In the acidic environment of the stomach, they are likely to be in a less soluble, non-ionized form. This poor solubility limits the dissolution rate, which is often the rate-limiting step for absorption.[2][3]
-
Low Intestinal Permeability: While some quinoline derivatives may have favorable lipophilicity for membrane permeation, their acidic nature can lead to ionization at the higher pH of the small intestine, potentially reducing their ability to cross the intestinal membrane.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[4]
Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?
A2: A systematic approach involving a combination of in vitro and in vivo experiments is recommended to identify the root cause:
-
In Vitro Solubility and Dissolution Studies: Assess the equilibrium solubility of your compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Perform dissolution studies using the USP paddle apparatus to determine the rate and extent of drug release from a simple formulation.[5]
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 monolayers to assess the intestinal permeability of your compound. This can help determine if low permeability is a significant barrier.
-
In Vivo Pharmacokinetic Studies: A well-designed pharmacokinetic study in an animal model (e.g., rats) is crucial.[6] By comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration, you can calculate the absolute bioavailability and gain insights into the extent of absorption and first-pass metabolism.[4]
Q3: What are the most promising strategies to improve the oral bioavailability of these acidic compounds?
A3: Several formulation and chemical modification strategies can be employed:
-
Prodrug Approach: Converting the carboxylic acid group into an ester prodrug can increase lipophilicity and enhance absorption. The ester is then cleaved in vivo by esterases to release the active parent drug.[7][8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the drug in a lipidic vehicle, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.[9][10][11]
-
Nanoparticle Systems: Encapsulating the drug in solid lipid nanoparticles (SLNs) or polymeric nanoparticles can increase the surface area for dissolution, improve solubility, and potentially alter the drug's absorption pathway.[12][13]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Despite Good In Vitro Dissolution
| Possible Cause | Troubleshooting Steps |
| High First-Pass Metabolism | 1. In Vitro Metabolism Assay: Incubate the compound with liver microsomes or S9 fractions to assess its metabolic stability.[14] 2. Prodrug Strategy: Design a prodrug that masks the metabolically labile site. 3. Co-administration with Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP3A4) to confirm the metabolic pathway. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. Caco-2 Bidirectional Transport Study: Perform a transport study across Caco-2 cell monolayers in both apical-to-basolateral and basolateral-to-apical directions. A higher efflux ratio suggests P-gp involvement. 2. Formulation with Inhibitors: Incorporate P-gp inhibitors (e.g., certain surfactants used in SEDDS) into the formulation. |
Issue 2: Prodrug Shows Poor Conversion to the Parent Drug In Vivo
| Possible Cause | Troubleshooting Steps |
| Prodrug is Too Stable | 1. In Vitro Esterase Stability: Assess the stability of the prodrug in plasma and liver homogenates from the species used for in vivo studies.[13] 2. Modify Prodrug Moiety: Synthesize different ester prodrugs (e.g., with varying alkyl chain lengths) to modulate the rate of enzymatic cleavage.[15] |
| Rapid Clearance of the Prodrug | 1. Pharmacokinetic Analysis: Analyze the plasma concentration-time profile of the prodrug itself. A very short half-life may indicate rapid clearance before conversion. 2. Formulation Approach: Consider a controlled-release formulation for the prodrug to prolong its residence time at the site of absorption and conversion. |
Issue 3: Inconsistent Results with Lipid-Based Formulations
| Possible Cause | Troubleshooting Steps |
| Drug Precipitation upon Dilution | 1. In Vitro Dispersion Test: Visually observe the formulation upon dilution in simulated gastric and intestinal fluids. The formation of a clear microemulsion is desirable.[16] 2. Optimize Formulation: Adjust the ratio of oil, surfactant, and co-surfactant. The inclusion of polymers can sometimes inhibit drug precipitation.[10] |
| Food Effect | 1. In Vivo Fed vs. Fasted Studies: Conduct pharmacokinetic studies in both fed and fasted animals to assess the impact of food on drug absorption from the lipid-based formulation. 2. Formulation Re-design: The type of lipids used (e.g., long-chain vs. medium-chain triglycerides) can influence the food effect. |
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data to illustrate the potential improvements in bioavailability that can be achieved with different formulation strategies for a model quinoline-4-carboxylic acid derivative.
Table 1: Pharmacokinetic Parameters of a Quinoline-4-Carboxylic Acid Derivative and its Ethyl Ester Prodrug in Rats
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Parent Drug | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Ethyl Ester Prodrug | 10 | 450 ± 90 | 1.5 | 2400 ± 450 | 400 |
Table 2: Pharmacokinetic Parameters of a Quinoline-4-Carboxylic Acid Derivative in Different Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 20 | 250 ± 60 | 2.5 | 1100 ± 250 | 100 |
| Solid Lipid Nanoparticles | 20 | 800 ± 150 | 1.0 | 4400 ± 800 | 400 |
| SEDDS | 20 | 1200 ± 220 | 0.75 | 6600 ± 1100 | 600 |
Experimental Protocols
Protocol 1: Synthesis of an Ethyl Ester Prodrug of a Quinoline-4-Carboxylic Acid Derivative
Objective: To synthesize the ethyl ester prodrug to improve lipophilicity and potentially oral absorption.
Materials:
-
Quinoline-4-carboxylic acid derivative
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the quinoline-4-carboxylic acid derivative (1 equivalent) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield the pure ethyl ester prodrug.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
Objective: To formulate the quinoline-4-carboxylic acid derivative into SLNs to enhance its dissolution and oral bioavailability.
Materials:
-
Quinoline-4-carboxylic acid derivative
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Procedure (Hot Homogenization followed by Ultrasonication):
-
Melt the glyceryl monostearate by heating it to approximately 5-10°C above its melting point.
-
Disperse the quinoline-4-carboxylic acid derivative in the molten lipid.
-
Heat the purified water containing the Polysorbate 80 to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterize the resulting SLN dispersion for particle size, polydispersity index, and zeta potential using dynamic light scattering.
Protocol 3: In Vitro Drug Release Study (USP Paddle Apparatus)
Objective: To evaluate the in vitro release profile of the quinoline-4-carboxylic acid derivative from different formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8)
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.[5]
-
Place the formulation (e.g., a capsule containing the prodrug or SLNs) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of the drug in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of the quinoline-4-carboxylic acid derivative from different formulations.
Animals: Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Fast the rats overnight (with free access to water) before oral administration.
-
Administer the formulation (e.g., aqueous suspension, prodrug solution, or SLN dispersion) to the rats via oral gavage at a specified dose.[6]
-
For the intravenous group, administer a solution of the parent drug via the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or a cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[4]
Visualizations
Signaling Pathways
Quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), and have been shown to affect the STAT3 signaling pathway, which is implicated in cancer and inflammation.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharm-int.com [pharm-int.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03491F [pubs.rsc.org]
- 13. Current State-of-Art and New Trends on Lipid Nanoparticles (SLN and NLC) for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
Validation & Comparative
A Comparative Analysis of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives and Brequinar as DHODH Inhibitors
Published: December 28, 2025
This guide provides a detailed, objective comparison between the well-characterized dihydroorotate dehydrogenase (DHODH) inhibitor, Brequinar, and representative compounds from the 3-methyl-2-phenylquinoline-4-carboxylic acid class. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative performance data, detailed experimental methodologies, and visual diagrams of key biological pathways and workflows.
Mechanism of Action: DHODH Inhibition
DHODH is a mitochondrial enzyme responsible for catalyzing the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][4] This pathway is vital for producing the nucleotide precursors essential for DNA and RNA synthesis.[1] Rapidly dividing cells, including cancer cells and activated lymphocytes, are highly reliant on this pathway to meet their increased demand for nucleotides.[3][4]
Both Brequinar and this compound derivatives are potent inhibitors that bind to DHODH, blocking the conversion of dihydroorotate.[5][6] This inhibition leads to the depletion of the intracellular pyrimidine pool, which in turn causes cell cycle arrest, typically in the S-phase, and can induce apoptosis.[2][6][7]
Quantitative Data Comparison
Brequinar is a widely recognized and highly potent inhibitor of human DHODH. For this comparison, we are using "Compound 41" from Madak et al. (2018) as a representative of the this compound class, which was specifically designed for high potency.[6][8]
Table 1: Biochemical Potency Against Human DHODH
| Compound | Class | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| Brequinar | 2-(biphenyl-4-yl)quinoline-4-carboxylic acid | 4.5 - 20 | [9][10][11] |
| Compound 41 * | this compound derivative | 9.71 ± 1.4 |[6][8] |
*Compound 41 is 6-fluoro-2-(2-fluoro-3-(hydroxymethyl)phenyl)-3-methylquinoline-4-carboxylic acid.
Experimental Protocols
The evaluation of DHODH inhibitors typically follows a standardized workflow, beginning with enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to assess cellular potency and on-target effects.
Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay determines the in vitro inhibitory activity of a compound on recombinant human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[12][13]
Materials:
-
Recombinant human DHODH (transmembrane domain deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
L-Dihydroorotic acid (DHO), substrate
-
Coenzyme Q10 (CoQ10), cofactor
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Plate Setup: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 178 µL of a solution containing recombinant DHODH and CoQ10 in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Prepare a reaction mix containing DHO and DCIP in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well. Final concentrations are typically ~500 µM DHO and ~200 µM DCIP.[12][13]
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.[12]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the curve. Normalize velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (CCK-8/MTS)
This colorimetric assay measures cell viability to determine the effect of a DHODH inhibitor on the proliferation of cancer cell lines.[7][14]
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Replace the existing medium with 100 µL of the medium containing the different compound concentrations or DMSO as a vehicle control. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Measurement: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration to determine the EC₅₀ value.
Protocol 3: Uridine Rescue Experiment
This experiment confirms that the anti-proliferative effect of the test compound is due to the inhibition of the de novo pyrimidine synthesis pathway.[6][12]
Procedure:
-
Follow the cell seeding and compound treatment steps as described in the Cell Proliferation Assay protocol.
-
In a parallel set of wells, co-treat the cells with the same concentrations of the test compound and a final concentration of 100 µM uridine.[15]
-
After 72 hours of incubation, measure cell viability using the CCK-8 or MTS assay as described previously.
-
Data Analysis: Compare the cell viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and uridine. A significant restoration of cell viability in the presence of uridine confirms that the compound's effect is on-target (i.e., via DHODH inhibition).[6]
Comparative Discussion and Conclusion
Both Brequinar and advanced this compound derivatives, such as Compound 41, are highly potent inhibitors of human DHODH, with IC₅₀ values in the low nanomolar range. The quinoline-4-carboxylic acid scaffold is a critical pharmacophore for binding to the DHODH active site.[6][16]
-
Potency: The data demonstrates that both classes of compounds achieve exceptional biochemical potency. Structure-activity relationship (SAR) studies on the quinoline-4-carboxylic acid scaffold have enabled the fine-tuning of substitutions to optimize interactions within the DHODH binding pocket, resulting in inhibitors like Compound 41 that rival the potency of Brequinar.[6][8]
-
Therapeutic Potential: The potent inhibition of DHODH by these compounds translates to significant anti-proliferative activity, making them valuable candidates for further development in oncology and immunology.[1][3] While Brequinar's clinical development has faced challenges, the continued exploration of novel analogs with improved pharmacokinetic and safety profiles remains an active area of research.[6][17]
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 17. Brequinar - Wikipedia [en.wikipedia.org]
Comparative Antibacterial Efficacy of Quinoline-4-Carboxylic Acid Derivatives: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of various quinoline-4-carboxylic acid derivatives, supported by experimental data and detailed protocols. The quinoline scaffold remains a cornerstone in the development of new antibacterial agents, and understanding the structure-activity relationships of its derivatives is crucial for designing more potent therapeutics.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. This is evident from the Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism. Below is a comparative summary of the in vitro antibacterial activity of a series of 2-phenyl-quinoline-4-carboxylic acid derivatives against a panel of Gram-positive and Gram-negative bacteria.
The data reveals that certain structural modifications enhance antibacterial potency. For instance, compounds 5a4 and 5a7 have demonstrated notable activity against Staphylococcus aureus and Escherichia coli, respectively.[1] Specifically, compound 5a4 showed the best inhibition against S. aureus with a MIC of 64 μg/mL.[1] The introduction of a rigid cyclic amino group at the 2-phenyl position appears to be favorable for activity against Gram-positive bacteria.[1] However, most of the tested compounds exhibited weak activity against Bacillus subtilis, Pseudomonas aeruginosa, and Methicillin-resistant Staphylococcus aureus (MRSA), with MICs generally exceeding 256 μg/mL.[1]
In a broader context, new quinolone-carboxylic acid derivatives, often referred to as fluoroquinolones, exhibit potent antibacterial activity against enteric Gram-negative bacteria, Pseudomonas aeruginosa, and Gram-positive bacteria.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives (μg/mL)
| Compound | B. subtilis | S. aureus | E. coli | P. aeruginosa | MRSA |
| 1 | >512 | >512 | >512 | >512 | >512 |
| 5a1 | >512 | >512 | >512 | >512 | >512 |
| 5a2 | >512 | 128 | >512 | >512 | >512 |
| 5a3 | 256 | 128 | 256 | >512 | 256 |
| 5a4 | 256 | 64 | 256 | >512 | 256 |
| 5a5 | >512 | 256 | >512 | >512 | >512 |
| 5a6 | >512 | 256 | 256 | >512 | >512 |
| 5a7 | >512 | 256 | 128 | >512 | >512 |
| 5b1 | >512 | >512 | >512 | >512 | >512 |
| 5b2 | >512 | 256 | >512 | >512 | >512 |
| 5b3 | >512 | 256 | >512 | >512 | >512 |
| 5b4 | 256 | 128 | 256 | >512 | 256 |
| 5b5 | >512 | 256 | >512 | >512 | >512 |
| 5b6 | >512 | >512 | >512 | >512 | >512 |
| Ampicillin | 1.0 | 2.0 | 4.0 | >512 | 8.0 |
| Gentamycin | 0.5 | 1.0 | 2.0 | 4.0 | 4.0 |
Data synthesized from Wang et al., "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives".[1]
Experimental Protocols
The determination of antibacterial activity is conducted following standardized methods to ensure reproducibility and comparability of results. The most common methods are the broth microdilution and agar disk diffusion tests, with the former being the gold standard for determining MIC values.
Broth Microdilution Method for MIC Determination
This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the quinoline-4-carboxylic acid derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Cultures of the test bacteria are grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard.
-
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Procedure:
-
Serial Dilution: The test compounds are serially diluted in the microtiter plates with MHB to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
3. Quality Control:
-
Reference bacterial strains with known MIC values for standard antibiotics are included in each assay to ensure the validity of the results.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Quinolone-based antibacterial agents primarily exert their effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is essential for bacterial DNA replication, repair, and recombination. By binding to the DNA-gyrase complex, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to a cascade of events that ultimately result in bacterial cell death. Molecular docking studies have shown that these compounds interact with the active site of DNA gyrase, with specific residues such as Arg91, Tyr266, and Asp87 playing a crucial role in the binding.
Visualizing the Scientific Workflow and Mechanism
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Gyrase as a Target for Quinolones [mdpi.com]
A Comparative Guide to the Anticancer Mechanisms of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives and Vorinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer mechanisms of a representative 3-methyl-2-phenylquinoline-4-carboxylic acid derivative, compound D28, and the established histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). The information presented herein is supported by experimental data to offer an objective evaluation of their performance as potential anticancer agents.
Introduction
Epigenetic modifications, particularly the acetylation of histone proteins, play a crucial role in the regulation of gene expression. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.
This guide focuses on compound D28, a novel derivative of 2-phenylquinoline-4-carboxylic acid, and compares its anticancer properties to Vorinostat, the first FDA-approved pan-HDAC inhibitor. We will delve into their inhibitory activity against HDAC isoforms, their effects on cancer cell proliferation, and their ability to induce cell cycle arrest and apoptosis.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity and antiproliferative effects of compound D28 and Vorinostat.
Table 1: Comparative Inhibitory Activity against HDAC Isoforms
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity |
| Compound D28 | No Inhibition | No Inhibition | 24.45 | No Inhibition | HDAC3 Selective |
| Vorinostat (SAHA) | 0.01 | Inhibited | 0.02 | Inhibited | Pan-HDAC (Class I and II)[1][2] |
Data for Compound D28 from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. "No Inhibition" indicates no significant activity at the tested concentrations. Vorinostat is a known pan-HDAC inhibitor with potent activity against Class I (HDAC1, 2, 3) and Class II (including HDAC6) enzymes.[1][2]
Table 2: Comparative Antiproliferative Activity (IC50, µM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound D28 IC50 (µM) | Vorinostat (SAHA) IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.02 | ~0.16 - 2.46[3] |
| U266 | Multiple Myeloma | 1.08 | Not specified |
| U937 | Histiocytic Lymphoma | 1.11 | Not specified |
| MCF-7 | Breast Cancer | 5.66 | 0.75[4] |
| MDA-MB-231 | Breast Cancer | 4.15 | Not specified |
| MDA-MB-468 | Breast Cancer | 2.89 | Not specified |
| A549 | Lung Carcinoma | 2.83 | Not specified |
| A2780 | Ovarian Cancer | 3.86 | Not specified |
| HepG2 | Hepatocellular Carcinoma | 2.16 | Not specified |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 3: Comparative Effects on Cell Cycle and Apoptosis in K562 Cells
| Feature | Compound D28 | Vorinostat (SAHA) |
| Cell Cycle Arrest | G2/M phase arrest | G1 and G2/M phase arrest[5] |
| Apoptosis Induction | Dose-dependent increase in apoptosis | Dose-dependent increase in apoptosis[6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of HDAC inhibitors and the general workflow for their evaluation.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 3-Methyl-2-phenylquinoline-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-methyl-2-phenylquinoline-4-carboxylic acid analogs, focusing on their potential as therapeutic agents. This class of compounds has garnered significant interest for its diverse biological activities, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), both crucial targets in cancer therapy.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline core and the 2-phenyl ring. Key SAR findings from various studies are summarized below.
A foundational study on quinoline-4-carboxylic acids as DHODH inhibitors identified three critical regions for potent activity[1]:
-
C2 Position: Requires bulky and hydrophobic substituents for optimal binding to the enzyme.
-
C4 Position: A carboxylic acid moiety is essential for activity, likely forming crucial interactions within the enzyme's active site.[2]
-
Benzo Portion of the Quinoline Ring: Appropriate substitutions on the benzo ring can further enhance inhibitory activity.[1]
While specific SAR data for a systematic series of this compound analogs is not available in a single comprehensive study, the following tables compile data from various sources to illustrate these principles.
Table 1: SAR of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors
| Compound ID | C2-Substituent | C3-Substituent | Benzo Ring Substituent | DHODH IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | Methyl | 6-Fluoro | - | - | - |
| Analog 1 | 2-Aryl | - | - | 260 | - | - |
| Analog 2 | 2-Aryl | - | - | 1.0 | - | - |
| Analog 41 | Substituted Pyridine | - | - | 9.71 ± 1.4 | - | - |
| Analog 43 | Substituted Pyridine | - | - | 26.2 ± 1.8 | - | - |
| C44 | 5-isopropyl-2-methyl-4-phenoxyphenyl | - | 6-Fluoro | 1 | - | - |
Data compiled from multiple sources.[1][3][4][5]
Table 2: SAR of 2-Phenylquinoline-4-Carboxylic Acid Analogs as HDAC Inhibitors
| Compound ID | 2-Phenyl Ring Substituent | Linker to ZBG | Zinc Binding Group (ZBG) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | K562 Cell IC50 (µM) |
| D28 | Unsubstituted | Phenylpiperazine | Hydroxamic Acid | >1000 | >1000 | 24.45 | 1.02 |
| D29 | Unsubstituted | Phenylpiperazine | Hydrazide | 32.59 | 183.5 | 0.477 | - |
Data from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.[6][7]
Key Signaling Pathways
The therapeutic potential of this compound analogs stems from their ability to modulate critical signaling pathways involved in cell proliferation and survival.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis.[2] Recent studies have also revealed that DHODH inhibition can induce an immune response against tumor cells through the activation of the cGAS-STING pathway and pyroptosis.
Caption: DHODH Inhibition Pathway leading to anticancer effects.
Histone Deacetylase (HDAC) Inhibition Pathway
HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis.
Caption: HDAC Inhibition Pathway leading to anticancer effects.
Experimental Protocols
Synthesis of this compound Analogs (via Pfitzinger Reaction)
The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[8][9][10] The general procedure involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.
Caption: General workflow for the Pfitzinger synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve isatin (or a substituted isatin) in an aqueous solution of a strong base, such as 30% potassium hydroxide.[9]
-
Addition of Carbonyl Compound: To the stirred solution, add the corresponding propiophenone analog (e.g., propiophenone for the parent compound, or a substituted propiophenone for analogs).
-
Reaction: Heat the reaction mixture to reflux for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research focusing on systematic structural modifications and comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. physchemres.org [physchemres.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. Pfitzinger Reaction [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of 3-Methyl-2-phenylquinoline-4-carboxylic acid in cancer cell lines
A guide for researchers, scientists, and drug development professionals on the emerging anticancer potential of 2,3-disubstituted quinoline-4-carboxylic acids.
The quinoline-4-carboxylic acid scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1] Derivatives of this core structure have been extensively investigated for their therapeutic efficacy against various cancer types. This guide provides a comparative overview of the cytotoxic effects of several 3-Methyl-2-phenylquinoline-4-carboxylic acid analogues and related derivatives against a panel of human cancer cell lines, supported by experimental data and methodologies.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various quinoline-4-carboxylic acid derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized in the table below. These compounds exhibit a range of potencies and selective activities across different cancer types.
| Compound ID | Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Putative Mechanism of Action | Reference |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition | [2] |
| D28 | 2-substituted phenylquinoline-4-carboxylic acid hydroxamic acid | K562 (Leukemia), U266 (Myeloma), U937 (Lymphoma) | Potent inhibition at 2 µM | HDAC3 Inhibition | [3][4] |
| Compound 41 | Quinolone-based analogue | Not specified | 0.00971 | DHODH Inhibition | [1][5] |
| Compound 43 | Quinolone-based analogue | Not specified | 0.0262 | DHODH Inhibition | [1][5] |
| Compound 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Displayed 82.9% reduction in cellular growth | Not specified | [6] |
| Various Derivatives | Quinoline–4–carboxylic acid derivatives | HeLa (Cervical), MCF–7 (Breast), K–562 (Bone-marrow) | Variable | DNA intercalation | [6] |
| Quinoline-2-carboxylic acid | Quinoline derivative | HELA (Cervical), MCF7 (Breast) | Significant growth inhibition | Not specified | [7] |
| Quinoline-4-carboxylic acid | Quinoline derivative | MCF7 (Breast) | Remarkable growth inhibition | Not specified | [7] |
| Compound 4f | 2-styryl-4-quinoline carboxylic acid | A549 (Lung), SKOV3 (Ovarian) | 2.75 (A549), Not specified (SKOV3) | G0/G1 phase cell cycle arrest | [8] |
| Compound 4i | 2-styryl-4-quinoline carboxylic acid | A549 (Lung), SKOV3 (Ovarian) | 1.91 (SKOV3), Not specified (A549) | G2/M phase cell cycle arrest, EGFR inhibition | [8] |
Experimental Protocols
The evaluation of the cytotoxic effects of these compounds typically involves standardized in vitro assays. A commonly employed method is the MTT assay.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinoline-4-carboxylic acid derivatives have been shown to exert their anticancer effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Potential Anticancer Mechanisms
Caption: Overview of potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.
Experimental Workflow for Cytotoxicity Evaluation
The general workflow for assessing the anticancer potential of a novel compound is a multi-step process.
Caption: A simplified workflow for the evaluation of potential anticancer compounds.
Conclusion
The diverse range of cytotoxic activities and mechanisms of action exhibited by quinoline-4-carboxylic acid derivatives highlight the significant potential of this chemical scaffold in the development of novel anticancer therapeutics. The data presented here provides a comparative basis for researchers to identify promising lead compounds for further investigation. Future studies focusing on structure-activity relationship (SAR) optimization and in vivo efficacy are warranted to translate these findings into clinically effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Elucidation of the anticancer mechanism of action of quinoline-4-carboxylic acid derivatives
A Comparative Guide to the Anticancer Mechanisms of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential in oncology.[1] Derivatives of this versatile heterocyclic system have been shown to combat cancer through diverse mechanisms of action, ranging from epigenetic modulation to the inhibition of key metabolic enzymes. This guide provides a comparative analysis of these mechanisms, supported by experimental data, detailed protocols, and pathway visualizations to aid in the ongoing research and development of this promising class of anticancer agents.
Epigenetic Regulation: HDAC and Sirtuin Inhibition
A primary anticancer strategy for quinoline-4-carboxylic acid derivatives involves the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells.[2][3] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[4]
1.1. Histone Deacetylase (HDAC) Inhibition
Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors, with some showing selectivity for specific isoforms like HDAC3.[2] The anticancer effects of these compounds are linked to their ability to induce G2/M phase cell cycle arrest and promote apoptosis.[2]
Table 1: HDAC Inhibition and Antiproliferative Activity of Selected Derivatives
| Compound ID | Target | IC50 (Enzyme) | Cancer Cell Line | IC50 (Cell) | Cellular Effect | Reference |
| D28 | HDAC3 | 24.45 µM | K562 (Leukemia) | 1.02 µM | G2/M Arrest, Apoptosis | [2] |
| U266 (Myeloma) | 1.08 µM | [2] | ||||
| MCF-7 (Breast) | 5.66 µM | [2] | ||||
| A549 (Lung) | 2.83 µM | [2] | ||||
| D29 | HDAC3 | 0.477 µM | - | Reduced Potency | - | [2] |
| Compound 31 | Pan-HDAC | Not specified | HT-29 (Colon) | Not specified | S and G2/M Arrest, Apoptosis, DNA Damage | [4] |
1.2. Sirtuin (SIRT) Inhibition
Sirtuins, a class of NAD+-dependent deacetylases (Class III HDACs), are also key regulators of cellular processes.[5] Specific derivatives, such as 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acids, have been developed as selective inhibitors of SIRT3, a mitochondrial sirtuin implicated in leukemia.[5][6][7] Unlike the HDAC inhibitors mentioned above, these SIRT3 inhibitors tend to induce a G0/G1 phase cell cycle arrest and promote cell differentiation rather than apoptosis.[6][7]
Table 2: Sirtuin Inhibition and Antiproliferative Activity
| Compound ID | Target | IC50 (Enzyme) | Cancer Cell Line | Cellular Effect | Reference |
| P6 | SIRT3 | 7.2 µM | MLLr leukemic cell lines | G0/G1 Arrest, Cell Differentiation | [5][6][7] |
| SIRT1 | 32.6 µM | (THP-1, MOLM-13, etc.) | (No Apoptosis) | [7] | |
| SIRT2 | 33.5 µM | [7] |
Signaling Pathway: HDAC Inhibition
Other Notable Anticancer Mechanisms
The therapeutic versatility of the quinoline-4-carboxylic acid scaffold extends to other critical cancer targets.
-
Topoisomerase IIα (TopoIIα) Inhibition: Fluoro-substituted derivatives have been shown to act as hTopoIIα inhibitors, inducing DNA damage and apoptosis. * STAT3 Inhibition: The signal transducer and activator of transcription 3 (STAT3) signaling pathway is a key mediator of cancer cell proliferation and survival. [8]The derivative YHO-1701 has been identified as an inhibitor of STAT3. [8]* Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Some quinoline derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. [1][9]* Alkaline Phosphatase (AP) Inhibition: Certain derivatives that inhibit alkaline phosphatases have also shown potent and selective growth reduction in cancer cell lines like MCF-7.
Workflow: Summary of Anticancer Mechanisms
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of quinoline-4-carboxylic acid derivatives.
1. Cell Viability / Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the quinoline-4-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
2. Enzyme Inhibition Assay (General Protocol)
These assays measure the ability of a compound to inhibit the activity of a specific target enzyme (e.g., HDAC, SIRT3, DHODH).
-
Reaction Mixture: The recombinant human enzyme, its specific substrate (often fluorogenic), and a buffer solution are combined in a 96-well plate.
-
Inhibitor Addition: The quinoline-4-carboxylic acid derivative is added to the wells at various concentrations.
-
Initiation and Incubation: The reaction is initiated (e.g., by adding a cofactor like NAD+ for sirtuins) and incubated at a controlled temperature (e.g., 37°C) for a set time.
-
Detection: The reaction is stopped, and the product formation is measured. For fluorogenic substrates, a developer solution is added to generate a fluorescent signal that is proportional to enzyme activity.
-
Measurement: Fluorescence is read using a microplate reader at appropriate excitation/emission wavelengths.
-
Data Analysis: Enzyme activity is calculated relative to a no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
3. Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye, typically Propidium Iodide (PI), in the presence of RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The resulting data is displayed as a histogram. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
4. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the quinoline-4-carboxylic acid derivative for a specified time.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells/debris The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to Pfitzinger and Doebner Syntheses for Quinoline-4-Carboxylic Acids
For researchers, scientists, and professionals in drug development, the synthesis of quinoline-4-carboxylic acids is a critical step in the creation of a wide array of therapeutic agents. Among the classical methods to achieve this, the Pfitzinger and Doebner syntheses remain prominent. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the reaction mechanisms to aid in the selection of the most suitable synthetic route.
At a Glance: Pfitzinger vs. Doebner Synthesis
| Feature | Pfitzinger Synthesis | Doebner Synthesis |
| Reactants | Isatin (or its derivatives) and a carbonyl compound with an α-methylene group. | Aniline (or its derivatives), an aldehyde, and pyruvic acid. |
| Reaction Conditions | Typically requires strong basic conditions (e.g., KOH or NaOH). | Often carried out under acidic conditions (e.g., TFA, BF₃·OEt₂). |
| Key Intermediates | Isatinic acid, imine/enamine. | Schiff base, enol of pyruvic acid. |
| Substitution Pattern | The substituents on the resulting quinoline are determined by the isatin and the carbonyl compound. | The substituents are determined by the aniline and the aldehyde. |
| Versatility | Dependent on the availability of substituted isatins. The strong basic conditions can limit the use of sensitive functional groups.[1] | Highly versatile due to the wide availability of substituted anilines and aldehydes. |
| Yields | Can provide good to excellent yields, though they can be substrate-dependent. | Traditional methods can suffer from low yields, especially with electron-withdrawing groups on the aniline.[2] Modern modifications have significantly improved yields.[3] |
Performance Data: A Quantitative Comparison
The choice between the Pfitzinger and Doebner synthesis often comes down to the desired substitution pattern and the availability of starting materials. The following tables summarize representative yields for both methods under various conditions.
Table 1: Pfitzinger Synthesis Yields with Various Carbonyl Compounds
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time | Yield (%) |
| Isatin | Acetone | KOH | Ethanol/Water | 8h | 80 |
| Isatin | Acetophenone | KOH | Ethanol | 24h | 94 |
| Isatin | Cyclohexanone | KOH | Ethanol | 24h | - (Product Reported) |
| 5-Chloroisatin | 5,6-dimethoxyindanone | KOH | Ethanol | 16h | 36 |
| 5-Chloroisatin | 5,6-dimethoxyindanone | HCl | Acetic Acid | - | 86 |
Table 2: Modified Doebner Synthesis Yields with Various Anilines and Aldehydes
Reaction Conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h.[3]
| Aniline | Aldehyde | Product | Yield (%) |
| Aniline | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 85 |
| 4-Methoxyaniline | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 92 |
| 4-Chloroaniline | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 78 |
| Aniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 81 |
| Aniline | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | 88 |
Reaction Mechanisms Visualized
To further understand the intricacies of each synthesis, the following diagrams illustrate their respective reaction pathways.
The Pfitzinger reaction begins with the base-catalyzed hydrolysis of isatin to form an isatinic acid intermediate.[4] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine.[4] Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[4]
The Doebner reaction is a three-component reaction where an aniline and an aldehyde first condense to form a Schiff base.[5] Concurrently, pyruvic acid tautomerizes to its enol form, which then adds to the Schiff base.[5] The resulting adduct undergoes intramolecular cyclization, followed by dehydration and oxidation to afford the quinoline-4-carboxylic acid product.[5]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of specific quinoline-4-carboxylic acid derivatives using both the Pfitzinger and Doebner methods.
Pfitzinger Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid
Materials:
-
Isatin
-
Butan-2-one (Methyl ethyl ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure: [6]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 ml) and water.
-
Add isatin (0.07 mol) to the solution and reflux for 1 hour.
-
To the refluxing mixture, add butan-2-one (0.07 mol) and continue to reflux for 24 hours.
-
After cooling, most of the solvent is removed by distillation.
-
Water is added to the residue, and any neutral impurities are removed by extraction with diethyl ether.
-
The aqueous layer is then acidified with acetic acid until the product precipitates.
-
The solid product is collected by filtration, washed with water, and dried.
Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Materials: [7]
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Iron(III) trifluoromethanesulfonate (catalyst)
-
Ethanol
Procedure: [7]
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which should cause the crude product to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Advantages and Limitations
Pfitzinger Synthesis:
Advantages:
-
Can provide high yields for certain substrates.[2]
-
A one-pot reaction that can be relatively straightforward to perform.[8]
Limitations:
-
The use of strong bases can be problematic for substrates with base-sensitive functional groups.[1]
-
The availability of substituted isatins can be a limiting factor for accessing a diverse range of quinoline derivatives.[1]
-
The reaction can sometimes produce tarry byproducts, making purification difficult.[9]
Doebner Synthesis:
Advantages:
-
Highly versatile due to the vast commercial availability of substituted anilines and aldehydes.[1]
-
Modern modifications with Lewis acid catalysts or microwave irradiation have significantly improved yields and reduced reaction times.[3][10]
-
Generally proceeds under milder conditions compared to the classical Pfitzinger reaction.
Limitations:
-
Traditional methods often result in low yields, particularly with anilines bearing electron-withdrawing groups.[2]
-
The reaction can sometimes fail with certain substrates, such as 2-chloro-5-aminopyridine, which can lead to the formation of pyrrolidine derivatives.[5]
-
Side reactions, such as the reduction of the intermediate imine, can reduce the yield of the desired product.[9]
Conclusion
Both the Pfitzinger and Doebner syntheses are valuable tools for the preparation of quinoline-4-carboxylic acids. The Pfitzinger reaction is a reliable method when the required isatin is available and the substrate is stable to strong basic conditions. The Doebner reaction, particularly in its modern, catalyzed variations, offers greater flexibility in terms of accessible substitution patterns due to the wide variety of commercially available anilines and aldehydes. The choice between these two methods will ultimately depend on the specific target molecule, the availability and stability of the starting materials, and the desired reaction conditions. For the synthesis of a diverse library of analogs, the Doebner approach often provides a more versatile platform.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of quinoline carboxylic acids, crucial compounds in pharmaceutical development. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of drug products. This document outlines the validation and cross-validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparative Performance of Analytical Methods
The choice of an analytical method for quinoline carboxylic acid quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of different validated methods for representative quinoline carboxylic acids.
| Analytical Method | Analyte | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Quinoline-2-carboxylic acid | N/A (Standard) | 0.005 - 0.1 mg/mL | 98.7% - 101.2% | 0.001 mg/mL | 0.003 mg/mL | [1] |
| HPLC | Quinoxaline-2-carboxylic acid | Animal Tissues | 2 - 100 µg/kg | 70 - 110 | CCα: 0.7-2.6 µg/kg | CCβ: 1.3-5.6 µg/kg | [2] |
| HPLC | Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acid | Animal Products | 2.5 - 100 µg/L | 72.6 - 90.5 | 0.08 µg/kg | - | [2] |
| LC-MS/MS | Carboxylic Acids (General) | Animal Matrices | Not Specified | ~100% (for 3-NPH derivatization) | Not Specified | Not Specified | [3] |
Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics for confirmatory methods.
Methodological Principles: HPLC-UV vs. LC-MS/MS
The primary distinction between HPLC-UV and LC-MS/MS lies in their detection mechanisms.[4] Both techniques utilize HPLC to separate the analyte of interest from other components in a sample.[4]
-
HPLC-UV: This method relies on the principle that the target analyte absorbs ultraviolet light at a specific wavelength.[4] The amount of light absorbed is directly proportional to the concentration of the compound, enabling quantification.[4] For some molecules lacking a strong chromophore, a derivatization step may be necessary to make them detectable by UV.[4] HPLC-UV is a cost-effective and accessible technique suitable for samples with relatively high concentrations of the analyte.[4]
-
LC-MS/MS: This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions and their fragments. This provides a high degree of specificity and allows for very low detection and quantification limits.[5] LC-MS/MS is often preferred for complex matrices and trace-level analysis.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. RP-HPLC Method for Quinoline-2-carboxylic Acid Quantification [1]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 289 nm.
-
Standard Solution Preparation: A stock solution of 1 mg/mL Quinoline-2-carboxylic acid is prepared in methanol. Working standards are prepared by diluting the stock solution with methanol to achieve concentrations ranging from 0.005 to 0.1 mg/mL.
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in methanol to a theoretical concentration of 1 mg/mL, sonicated for 15 minutes, and diluted to the final volume with methanol. The solution is filtered through a 0.45 µm syringe filter before injection.
2. LC-MS/MS Method for Carboxylic Acid Quantification (General) [3]
This protocol involves a derivatization step to enhance the retention of carboxylic acids in reversed-phase liquid chromatography and improve their mass spectrometric detection.
-
Derivatization with 3-nitrophenylhydrazine (3-NPH):
-
A 90 µL aliquot of the sample or standard is mixed with 5 µL of 1000 mM 3-NPH and 50 µL of 100 mM EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in an acetonitrile/water mixture.
-
The mixture is incubated at 4 °C for 2 hours.
-
The reaction is quenched with 50 µL of 100 mM formic acid and 50 µL of 18.5 mM 2-mercaptoethanol at 4 °C for 2 hours.
-
The final solution is diluted and centrifuged before LC-MS/MS analysis.
-
-
UHPLC-MS/MS Conditions:
-
Column: Agilent SB-C18 RRHD column (100 × 2.1 mm, 1.8 μm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: 0.0–0.5 min, 15% B; 0.5–10 min, linear gradient to 50% B; 10–11 min, linear gradient to 100% B; 11–13 min, 100% B; and 13.1–16 min, 15% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Cross-Validation Workflow
Cross-validation is essential when data is obtained from different analytical methods or from different laboratories using the same method to ensure the comparability of the results.[7][8]
Caption: Workflow for the cross-validation of two analytical methods.
Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters according to ICH guidelines include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[9]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-2-phenylquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS No. 43071-45-0). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. As no comprehensive Safety Data Sheet (SDS) for this specific compound is readily available, these guidelines are based on information for structurally similar compounds and general best practices for laboratory chemical waste disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
While a complete hazard profile for this compound is not fully documented, data from closely related quinoline carboxylic acid derivatives indicate potential hazards. The analogous compound, 3-Ethyl-2-phenylquinoline-4-carboxylic acid, is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate PPE is mandatory when handling this compound.
Table 1: Hazard Information for a Structurally Similar Compound (3-Ethyl-2-phenylquinoline-4-carboxylic acid)
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Irritant |
| H319: Causes serious eye irritation | Eye Irritant |
| H335: May cause respiratory irritation | Respiratory Irritant |
Source: AK Scientific, Inc. Safety Data Sheet for 3-Ethyl-2-phenylquinoline-4-carboxylic acid.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to be carried out by trained laboratory personnel in a designated and properly equipped area.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) and liquid waste containing this compound in a designated, clearly labeled hazardous waste container.[2]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. [2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methyl-2-phenylquinoline-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-2-phenylquinoline-4-carboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on guidelines for similar quinoline derivatives and general laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or EN 166[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | EN 374[1] |
| Body | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2] | --- |
Operational Plan: Handling and Dissolving
Adherence to a strict operational workflow is critical to ensure safety during the handling and dissolving of this compound.
Step 1: Preparation
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
Step 2: Weighing the Compound
-
Handle the solid compound in a designated area, such as a weighing station within the fume hood, to minimize dust dispersion.
-
Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.
-
Avoid creating dust.
Step 3: Dissolving the Compound
-
Add the weighed this compound to the chosen solvent in a suitable container (e.g., beaker, flask).
-
Stir the solution gently to facilitate dissolution. If necessary, sonication or gentle heating may be applied, with appropriate precautions to avoid splashing or aerosol generation.
-
Keep the container covered to the extent possible to prevent the release of vapors.
Step 4: Post-Handling
-
Clean all equipment and the work area thoroughly after use.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands and any exposed skin thoroughly with soap and water.[4]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety. This compound and its containers should be treated as hazardous waste.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled container for liquid hazardous waste.[1] Do not pour down the drain.[2]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Container Labeling:
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Also, list any other components of the waste mixture.
Storage and Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.
Decision Workflow for Disposal of this compound Waste
Caption: A decision-making workflow for the proper disposal of waste containing this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
